molecular formula C20H25N3O3 B1664099 2-Oxo-3-hydroxy-LSD CAS No. 111295-09-1

2-Oxo-3-hydroxy-LSD

货号: B1664099
CAS 编号: 111295-09-1
分子量: 355.4 g/mol
InChI 键: YSZSHHCNLVHCNV-VRORWYBRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Oxo-3-hydroxy-lysergide (O-H-LSD) is the major metabolite of the psychedelic drug lysergic acid diethylamide (LSD) . It is formed in the liver primarily via cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP1A2 . In human subjects, urinary concentrations of O-H-LSD are found to be 4 to 40 times higher than those of the parent drug, LSD, and it is eliminated 13% as O-H-LSD in urine within 24 hours . This metabolite is characterized by its wider detection window and higher concentration, making it a critical target analyte for confirming LSD intake in forensic and clinical toxicology . While LSD itself is a potent serotonin receptor agonist, in vitro studies show that O-H-LSD exhibits profoundly reduced activity at key serotonin receptors (5-HT 2A , 5-HT 2B , and 5-HT 2C ) and is generally considered to be pharmacologically inactive . This high-purity reference standard of 2-Oxo-3-hydroxy-lysergide is supplied For Research Use Only (RUO). It is intended for applications such as the development and validation of analytical methods in forensic toxicology, metabolic pathway studies, and quality control in research settings. This product is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSHHCNLVHCNV-VRORWYBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436244
Record name 2-Oxo-3-hydroxy-LSD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111295-09-1
Record name 2-Oxo-3-hydroxy-lysergide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111295091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-hydroxy-LSD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXO-3-HYDROXY-LYSERGIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU55DR6345
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and chemical synthesis of 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Chemical Synthesis of 2-Oxo-3-hydroxy-LSD

Introduction

2-Oxo-3-hydroxy-lysergic acid diethylamide (this compound or O-H-LSD) is the principal metabolite of the psychoactive compound lysergic acid diethylamide (LSD).[1] First described in the scientific literature by the 1990s, its significance lies in its substantially higher concentration in urine compared to the parent drug, making it a crucial biomarker for confirming LSD use in forensic and clinical toxicology.[1][2] This document provides a comprehensive overview of the discovery, metabolic fate, and analytical methodologies for O-H-LSD. While a complete de novo chemical synthesis is not widely published, this guide details the biochemical formation and methods for creating derivatives for analytical purposes.

Discovery and Biological Formation

This compound is not a naturally occurring compound but is formed in the body after the ingestion of LSD. It is considered the major metabolite of LSD in humans.[1][3]

Metabolic Pathway

The biotransformation of LSD to O-H-LSD occurs primarily in the liver. This process is a key part of the body's Phase I metabolism, which functionalizes xenobiotics to facilitate their excretion.[4][5]

  • Enzymatic Conversion: The conversion is catalyzed by a group of enzymes known as cytochrome P450 (CYP) oxidases.[6]

  • Specific CYP Isoforms: Studies using human liver microsomes have identified that CYP1A2, CYP2C9, CYP2E1, and CYP3A4 are significantly involved in the formation of O-H-LSD.[6] The involvement of multiple CYP enzymes suggests that the metabolic pathway is robust and less susceptible to inhibition by single drugs.

The metabolic conversion of LSD to its major metabolite, O-H-LSD, is a critical process for its elimination.

LSD LSD (Lysergic Acid Diethylamide) HLM Human Liver Microsomes / Hepatocytes LSD->HLM Metabolism in Liver CYP_Enzymes Cytochrome P450 Enzymes (CYP1A2, 2C9, 2E1, 3A4) HLM->CYP_Enzymes OH_LSD This compound (Major Metabolite) CYP_Enzymes->OH_LSD Oxidation / Hydroxylation Excretion Urinary Excretion OH_LSD->Excretion

Caption: Metabolic pathway of LSD to this compound in the liver.

Chemical Synthesis

Furthermore, methods for the synthesis of this compound derivatives (haptens) for the development of immunoassays have been described.[7] These procedures typically start with an already functionalized O-H-LSD core structure.

Example Protocol: Synthesis of a this compound Derivative for Immunoassays

The following protocol is adapted from patent literature and describes the conjugation of a hapten to a carrier protein, a critical step in developing antibodies for immunoassays.[7] This process starts with a precursor, 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD, and links it to an isothiocyanate derivative.

Reaction:

  • A solution of 1.0 mmol of 4-isothiocyanatobenzoylchloride in 15 ml of dry tetrahydrofuran (B95107) (THF) is prepared under an argon atmosphere and cooled to 0°C.

  • A solution of 1.0 mmol of 1-(3-aminopropyl)-2-oxo-3-hydroxy-LSD in 10 ml of dry THF is added to the cooled reaction mixture.

  • 1.0 mmol of triethylamine (B128534) is added, and the reaction is stirred at 0°C for 30 minutes.

  • The reaction is then allowed to warm to room temperature and stirred overnight.

  • The mixture is concentrated under reduced pressure.

  • The resulting residue is dissolved in methylene (B1212753) chloride, washed with water, dried over anhydrous sodium sulfate, and concentrated again to yield the hapten.

This hapten can then be linked to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen for antibody production.

Pharmacology and Signaling

The pharmacological activity of this compound is significantly attenuated compared to its parent compound, LSD.

  • Receptor Binding: In vitro studies have shown that O-H-LSD has profoundly reduced, though still detectable, activity at the serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]

  • Psychoactivity: It is currently unknown whether O-H-LSD is pharmacologically active or contributes to the psychoactive effects of LSD in humans.[1] Its reduced affinity for key serotonin receptors suggests it is likely inactive as a psychedelic.

The primary signaling mechanism of LSD is agonism at the 5-HT2A receptor. The significantly lower potency of O-H-LSD at this receptor is a key differentiator.

cluster_ligands Ligands cluster_receptors Serotonin Receptors cluster_response Cellular Response LSD LSD HT2A 5-HT2A LSD->HT2A High Potency HT2B 5-HT2B LSD->HT2B HT2C 5-HT2C LSD->HT2C OH_LSD This compound OH_LSD->HT2A Low Potency OH_LSD->HT2B OH_LSD->HT2C Strong Strong Psychedelic Activity HT2A->Strong Weak Weak / No Activity

Caption: Comparative signaling potency of LSD and its metabolite at 5-HT receptors.

Quantitative Data

The concentration of O-H-LSD in urine is a key metric for toxicological analysis. It is consistently found at much higher levels than the parent LSD.

ParameterMatrixValue/RangeReference
Metabolite to Parent Ratio Urine4 to 41 times higher than LSD[8]
Concentration Range Urine8,021 - 28,466 pg/mL (in subjects with LSD levels of 561 - 7,007 pg/mL)[8]
Mean Concentration Ratio Urine16 to 43 times higher than LSD[4][5]
Limit of Quantitation (LOQ) Blood0.0125 - 0.01875 ng/mL (LC-MS/MS Method)[9]
Linearity Range Urine0 - 8,000 pg/mL (LC-MS Method)[10]

Experimental Protocols

In Vitro Metabolism Analysis using Human Liver Microsomes

This protocol is used to confirm that O-H-LSD is a direct metabolite of LSD.[4]

Materials:

  • Human liver microsomes

  • LSD solution (1.0 mg/mL in methanol)

  • NADPH-regenerating system (NRS)

  • 75mM Tris buffer (pH 7.4)

  • Methanol (for quenching)

Procedure:

  • Prepare a reaction mixture containing: 250 µL microsomes, 512 µL Tris buffer, and 208 µL NRS.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding 30 µL of the LSD solution (total volume = 1 mL).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 167 µL aliquots from the reaction.

  • Immediately quench the reaction by adding the aliquot to 1 mL of methanol.

  • Extract the metabolites from the quenched mixture for LC-MS analysis.

Analytical Workflow for O-H-LSD Quantification in Urine

This workflow outlines the typical steps for the forensic analysis of O-H-LSD in urine samples.[2][8]

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Collection IS Addition of Internal Standard (e.g., O-H-LAMPA) Urine->IS SPE Solid-Phase Extraction (SPE) (e.g., SPEC.PLUS MP1) IS->SPE LCMS LC-MS/MS Analysis (Positive APCI Mode) SPE->LCMS Eluted Sample Quant Quantification (vs. Calibration Curve) LCMS->Quant Confirm Confirmation (Ion Ratios) Quant->Confirm Report Final Report Confirm->Report

Caption: Standard workflow for quantification of O-H-LSD in urine samples.

Extraction and Analysis Details:

  • Extraction: Solid-phase extraction is commonly used to clean up and concentrate the analyte from the urine matrix.[8]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection and quantification due to its high sensitivity and specificity.[2][10]

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples are derivatized, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to increase their volatility.[8]

Conclusion

This compound is a pivotal molecule in the study of LSD pharmacology and toxicology. As the major human metabolite, its detection provides a more sensitive and extended window for identifying LSD exposure than the parent compound alone. While its own pharmacological activity appears to be minimal, its formation via hepatic CYP enzymes is a well-characterized metabolic pathway. The analytical methods for its quantification are robust and highly sensitive, making O-H-LSD an indispensable analyte in forensic science and clinical drug monitoring. Further research into its potential, albeit weak, interactions with serotonin receptors could provide additional insights into the complex pharmacology of lysergamides.

References

An In-depth Technical Guide to 2-Oxo-3-hydroxy-LSD: Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-3-hydroxy-LSD is the primary urinary metabolite of the potent psychedelic compound, lysergic acid diethylamide (LSD). Its detection is a crucial biomarker in forensic and clinical toxicology for confirming LSD ingestion. This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound. It includes a summary of its spectral and physical data, detailed analytical and metabolic experimental protocols, and a discussion of its limitedly understood pharmacology, particularly its interaction with serotonin (B10506) receptors.

Chemical Identity and Structure

This compound is a derivative of lysergic acid, characterized by the addition of a hydroxyl group at the C-3 position and a ketone group at the C-2 position of the ergoline (B1233604) ring structure.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
CAS Number 111295-09-1[1][2]
Chemical Formula C₂₀H₂₅N₃O₃[1][3]
Molecular Weight 355.43 g/mol [3]
Synonyms O-H-LSD, OH-LSD, 2-Oxo-3-hydroxylysergide, 2-Oxy-3-hydroxy-LSD[4]
InChI Key YSZSHHCNLVHCNV-VRORWYBRSA-N
SMILES CCN(CC)C(=O)[C@H]1CN(C)[C@@H]2CC3(O)C(=O)Nc4cccc(C2=C1)c34

Physicochemical Properties

The empirical data on the physicochemical properties of this compound are limited, with much of the available information being predicted values. As a metabolite, it is more water-soluble than its parent compound, LSD, facilitating its urinary excretion.[5]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Melting Point Not Available[6]
Boiling Point 630.5 ± 55.0 °C at 760 mmHgPredicted[7]
Flash Point 2 °C[6]
Solubility Acetonitrile: 0.1-1 mg/mL (Slightly Soluble)[8]
pKa Not Available
LogP 1.435Predicted[7]
Storage Temperature -20°C[6]

Experimental Protocols

Analytical Detection and Quantification in Biological Matrices

The standard method for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • To a 5 mL urine sample, add an internal standard (e.g., 2-oxo-3-hydroxy-lysergic acid methyl propylamide).

  • Add 250 mg of NaCl and 100 µL of concentrated NH₄OH.

  • Perform extraction with 5 mL of a methylene (B1212753) chloride/isopropanol (85:15, v/v) solution.

  • Shake the mixture for 30 minutes.

  • Centrifuge at 2300 rpm for 20 minutes.

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of aqueous buffer (e.g., 50mM ammonium (B1175870) acetate, 0.02% TEA, pH 8.0) and acetonitrile.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).

    • Monitored Transitions: For this compound, the transition of the parent ion (m/z 356) to specific product ions (e.g., m/z 237 and 222) is monitored.[10]

In Vitro Metabolism Studies

The formation of this compound from LSD can be studied in vitro using human liver microsomes.

  • Prepare a reaction mixture containing human liver microsomes (250 µL), Tris buffer (512 µL, 75mM, pH 7.4), and an LSD solution (30 µL, 1.0 mg/mL in methanol).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding a NADPH regenerating system (208 µL).

  • Incubate at 37°C.

  • At various time points, quench aliquots of the reaction mixture with methanol.

  • Dilute the quenched aliquots with distilled water.

  • Add an internal standard.

  • Perform liquid-liquid extraction as described in section 3.1.1.

  • Analyze the extracted samples by LC-MS to identify and quantify the formation of this compound.

Pharmacology and Signaling Pathways

The pharmacological profile of this compound is not extensively characterized. It is primarily known for its significantly reduced potency at serotonin 5-HT₂ receptors compared to its parent compound, LSD.

Interaction with Serotonin Receptors

In vitro studies have shown that this compound has a profoundly reduced, though still detectable, activity at the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[4] The hallucinogenic effects of LSD are primarily mediated through its agonist activity at the 5-HT₂A receptor.[11][12] The reduced affinity of its major metabolite likely contributes to the termination of the psychoactive effects of LSD.

Metabolic Pathway

This compound is a product of Phase I metabolism of LSD, which occurs primarily in the liver. The biotransformation is thought to involve cytochrome P450 enzymes.[4]

metabolic_pathway LSD LSD Metabolite This compound LSD->Metabolite Cytochrome P450 Enzymes (Liver)

Metabolic conversion of LSD to this compound.

5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor by an agonist like LSD initiates a cascade of intracellular signaling events. The primary pathway involves the Gq protein, leading to the activation of phospholipase C (PLC).[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). Another pathway involves the recruitment of β-arrestin2. The psychedelic effects of 5-HT₂A agonists are thought to be primarily mediated through the Gq-PLC pathway.[13] Given the reduced activity of this compound at this receptor, it is expected to be a very weak partial agonist or antagonist, with minimal activation of these downstream pathways.

signaling_pathway cluster_receptor 5-HT₂A Receptor Activation cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway Agonist This compound (Weak Agonist) Receptor 5-HT₂A Receptor Agonist->Receptor Gq Gq protein Receptor->Gq Activates Arrestin β-Arrestin 2 Receptor->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK1/2) Arrestin->Downstream

General 5-HT₂A receptor signaling pathways.

Conclusion

This compound is a key metabolite in the pharmacokinetics of LSD. While its chemical structure is well-defined and analytical methods for its detection are established, its physicochemical properties and pharmacological activity are not fully characterized. For researchers and professionals in drug development, this compound serves as a critical analytical standard. Further investigation into its potential, albeit weak, pharmacological activity could provide deeper insights into the structure-activity relationships of ergoline compounds and the termination of psychedelic effects. The provided experimental protocols offer a foundation for the analysis and further study of this important metabolite.

References

An In-depth Technical Guide to the Pharmacological Activity of 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered renewed interest for its potential therapeutic applications. Understanding its metabolism is crucial for a comprehensive pharmacological profile. The primary metabolite of LSD in humans is 2-Oxo-3-hydroxy-LSD (O-H-LSD).[1] This technical guide provides a detailed investigation into the pharmacological activity of O-H-LSD, summarizing available data, presenting detailed experimental protocols for its assessment, and visualizing relevant biological pathways. While O-H-LSD is found in significantly higher concentrations in urine than its parent compound, current scientific literature indicates that it possesses profoundly reduced to negligible pharmacological activity at key serotonergic receptors.[1] This document aims to be a comprehensive resource for researchers in the field of psychedelic science and drug development.

Introduction

Lysergic acid diethylamide (LSD) exerts its profound psychoactive effects primarily through its interaction with the serotonin (B10506) 2A (5-HT2A) receptor. The metabolic fate of LSD in the human body is a critical aspect of its overall pharmacology. In humans, LSD is extensively metabolized, with this compound (O-H-LSD) being the major metabolite identified in urine.[2] Urinary concentrations of O-H-LSD can be 4 to 40 times higher than those of the parent LSD, making it a key biomarker for LSD consumption.[1][3] Despite its prevalence as a metabolite, the pharmacological activity of O-H-LSD is reported to be substantially lower than that of LSD. This guide will delve into the available data, or lack thereof, concerning the receptor binding and functional activity of this metabolite.

Metabolism of LSD to this compound

The biotransformation of LSD to O-H-LSD occurs in the liver. While the specific enzymatic pathways were initially unclear, subsequent research has implicated several cytochrome P450 (CYP) enzymes in this metabolic process. The formation of O-H-LSD is a key step in the detoxification and elimination of LSD from the body.

LSD Lysergic Acid Diethylamide (LSD) OH_LSD This compound (O-H-LSD) LSD->OH_LSD Hepatic Metabolism (CYP450 Enzymes) Excretion Urinary Excretion OH_LSD->Excretion

Metabolic pathway of LSD to this compound.

Pharmacological Data

A comprehensive review of published literature reveals a significant lack of quantitative pharmacological data for this compound. The prevailing consensus is that this major metabolite is pharmacologically inactive or possesses profoundly reduced activity at serotonergic receptors compared to LSD. One source notes that O-H-LSD exhibited "profoundly reduced albeit still detectable activity at the serotonin 5-HT2 receptors, including the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, compared to LSD in vitro".[1] However, specific binding affinities (Ki) or functional potencies (EC50/IC50) are not provided in the available scientific literature.

For comparative purposes, the established pharmacological data for the parent compound, LSD, at key serotonin receptors are presented below.

CompoundReceptorAssay TypeValueUnits
LSD 5-HT2ARadioligand Binding (Ki)2.9nM
5-HT2ACalcium Mobilization (EC50)5.7nM
5-HT1ARadioligand Binding (Ki)1.1nM
5-HT2CRadioligand Binding (Ki)1.3nM
This compound 5-HT2ARadioligand Binding (Ki)Not Available-
5-HT2ACalcium Mobilization (EC50)Not Available-
5-HT1ARadioligand Binding (Ki)Not Available-
5-HT2CRadioligand Binding (Ki)Not Available-

Note: The values for LSD are representative and may vary slightly between different studies and experimental conditions. The lack of data for this compound is indicative of its reported inactivity.

Experimental Protocols

To facilitate further research into the pharmacological profile of LSD metabolites, this section provides detailed methodologies for key in vitro assays.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

  • Non-specific Ligand: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding).

    • 50 µL of the desired concentration of the test compound.

    • 50 µL of [³H]ketanserin at a concentration near its Kd (e.g., 0.5 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis Prepare Membranes Prepare Membranes Incubate Membranes, Radioligand, and Test Compound Incubate Membranes, Radioligand, and Test Compound Prepare Membranes->Incubate Membranes, Radioligand, and Test Compound Serial Dilutions of Test Compound Serial Dilutions of Test Compound Serial Dilutions of Test Compound->Incubate Membranes, Radioligand, and Test Compound Prepare Radioligand Solution Prepare Radioligand Solution Prepare Radioligand Solution->Incubate Membranes, Radioligand, and Test Compound Rapid Filtration Rapid Filtration Incubate Membranes, Radioligand, and Test Compound->Rapid Filtration Wash Filters Wash Filters Rapid Filtration->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Generate Competition Curve Generate Competition Curve Calculate Specific Binding->Generate Competition Curve Determine IC50 and Ki Determine IC50 and Ki Generate Competition Curve->Determine IC50 and Ki

Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol is used to determine the functional activity (agonist or antagonist) of a test compound at a Gq-coupled receptor like the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[4][5][6][7]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound, serially diluted.

  • Agonist Control: Serotonin or another known 5-HT2A agonist.

  • Antagonist Control: Ketanserin or another known 5-HT2A antagonist.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's injection system adds the test compound (for agonist testing) or the antagonist followed by the agonist (for antagonist testing) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every second for 1-2 minutes) to detect the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is proportional to the increase in intracellular calcium. For agonist testing, plot the response against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist testing, the IC50 can be determined from the inhibition of the agonist response.

Signaling Pathways

LSD's primary psychedelic effects are mediated by its agonist activity at the 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade. Given the reported inactivity of this compound, it is presumed that this metabolite does not effectively initiate this cascade.

LSD LSD Receptor 5-HT2A Receptor LSD->Receptor Agonist Binding G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

5-HT2A receptor signaling pathway activated by LSD.

Conclusion

This compound is the major metabolite of LSD in humans and a crucial analyte in forensic and clinical toxicology for determining LSD use. However, the available scientific evidence strongly indicates that it is a pharmacologically inactive metabolite, or at least possesses activity that is profoundly reduced to a negligible level compared to its parent compound, LSD. This lack of significant activity at key serotonergic receptors, particularly the 5-HT2A receptor, means that O-H-LSD is unlikely to contribute to the psychoactive effects of LSD. The absence of published quantitative binding and functional data for O-H-LSD is a testament to its inactivity. Future research could focus on definitively quantifying the minimal residual activity of this metabolite to formally close the case on its pharmacological profile. The experimental protocols provided herein offer a framework for such investigations. This guide serves as a comprehensive summary of the current understanding of this compound's pharmacology for the scientific community.

References

The Enzymatic Architecture of 2-Oxo-3-hydroxy-LSD Synthesis: A Cytochrome P450 Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysergic acid diethylamide (LSD) undergoes extensive metabolism in the human body, with 2-oxo-3-hydroxy-LSD (O-H-LSD) emerging as a principal urinary metabolite, often found in concentrations significantly higher than the parent compound.[1][2][3] This biotransformation is predominantly orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, a critical component of Phase I drug metabolism.[4][5][6] Understanding the specific CYP isoforms responsible for the synthesis of O-H-LSD is paramount for predicting drug-drug interactions, understanding inter-individual pharmacokinetic variability, and for the development of accurate drug detection methodologies. This guide provides a comprehensive overview of the role of cytochrome P450 enzymes in the formation of this compound, detailing the involved isoforms, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: The Metabolic Fate of LSD

LSD is rapidly metabolized in humans, with only a small fraction of the administered dose excreted unchanged.[7] The metabolic pathways are complex, leading to several metabolites, including N-desmethyl-LSD (nor-LSD) and the major metabolite, this compound.[1][8] The formation of O-H-LSD is a critical step in the clearance of LSD and its detection serves as a reliable marker for LSD consumption, often detectable for a longer period than the parent drug itself.[2][7] The enzymatic conversion of LSD to O-H-LSD is primarily a Phase I oxidation reaction catalyzed by cytochrome P450 enzymes located predominantly in the liver.[3][4][9]

Cytochrome P450 Isoforms in this compound Synthesis

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the specific isoforms involved in the formation of this compound.[8][10] These studies have demonstrated that multiple CYP enzymes contribute to this metabolic pathway.

The primary cytochrome P450 isoforms implicated in the synthesis of this compound are:

  • CYP1A2 [8][11]

  • CYP2C9 [8][11]

  • CYP2E1 [8][11]

  • CYP3A4 [8][11]

These findings, derived from inhibition studies and experiments with recombinant CYPs, indicate a degree of metabolic redundancy, which can have significant clinical implications.[8][11] Genetic polymorphisms in the genes encoding these enzymes can lead to variations in metabolic activity, potentially affecting the pharmacokinetics and pharmacodynamics of LSD.[6]

Quantitative Analysis of this compound Formation

The concentration of this compound in urine is notably higher than that of the parent LSD. This quantitative relationship underscores the importance of this metabolite in toxicological and forensic analyses.

Analyte Average Concentration in Human Urine (pg/mL) Reference
LSD357[2][7]
This compound3470[2][7]

Table 1: Comparative concentrations of LSD and its major metabolite, this compound, in human urine samples.

In vitro studies with human liver microsomes have shown that the formation of this compound is time-dependent, although the overall metabolism of LSD is relatively slow, with less than 1% of the parent drug being metabolized over a 4-hour incubation period.[8][10]

Incubation Time (minutes) This compound Produced (ng) Reference
05.80[4]
3015.20[4]
6022.50[4]
12032.99[4]

Table 2: Time-dependent production of this compound in human liver microsomes incubated with LSD.

Experimental Protocols

The identification and characterization of the cytochrome P450 enzymes involved in this compound synthesis rely on established in vitro methodologies.

In Vitro Metabolism of LSD using Human Liver Microsomes

This protocol is designed to assess the formation of metabolites when LSD is incubated with a preparation of liver enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • Lysergic acid diethylamide (LSD) solution

  • NADPH regenerating system (NRS) containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a sodium bicarbonate solution

  • Tris buffer (pH 7.4)

  • Methanol (for quenching the reaction)

  • Internal standard (e.g., 2-oxo-3-hydroxy-LAMPA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, Tris buffer, and the LSD solution in a reaction vial.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the freshly prepared NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), remove aliquots of the reaction mixture.

  • Quench the reaction immediately by adding the aliquot to ice-cold methanol.

  • Extract the metabolites from the quenched reaction mixture.

  • Analyze the extracted samples for the presence and quantity of this compound using a validated LC-MS/MS method with an appropriate internal standard.[4]

CYP Isoform Identification using Specific Inhibitors

This protocol aims to identify the specific CYP isoforms responsible for the metabolism of LSD by observing the effect of known CYP inhibitors on metabolite formation.

Materials:

Procedure:

  • Follow the procedure outlined in Protocol 4.1.

  • Prior to the addition of the NRS, add a specific CYP inhibitor to the pre-incubating reaction mixture.

  • Run separate experiments for each inhibitor.

  • A significant reduction in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform in the metabolic pathway.[8]

Metabolism Studies with Recombinant CYP Enzymes

This method provides definitive evidence for the role of a specific CYP isoform by using a purified, single-enzyme system.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2E1, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Incubate LSD with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.

  • Follow the incubation, quenching, and analysis steps as described in Protocol 4.1.

  • The formation of this compound in the presence of a specific recombinant CYP confirms its catalytic competency for this reaction.[8][10]

Visualizations

metabolic_pathway LSD Lysergic Acid Diethylamide (LSD) OH_LSD This compound LSD->OH_LSD Oxidation CYP_enzymes CYP1A2, CYP2C9, CYP2E1, CYP3A4 CYP_enzymes->LSD

Caption: Metabolic conversion of LSD to this compound by cytochrome P450 enzymes.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing & Analysis LSD LSD Substrate Incubation Incubation at 37°C LSD->Incubation HLM Human Liver Microsomes or Recombinant CYPs HLM->Incubation NRS NADPH Regenerating System NRS->Incubation Quenching Reaction Quenching (Methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Quantification of This compound LCMS->Data

Caption: Workflow for in vitro investigation of this compound synthesis.

Conclusion

The synthesis of this compound is a key metabolic pathway for the elimination of LSD, mediated by a consortium of cytochrome P450 enzymes, primarily CYP1A2, CYP2C9, CYP2E1, and CYP3A4.[8][11] The significantly higher urinary concentrations of this metabolite compared to the parent drug highlight its importance in clinical and forensic toxicology.[2][7] The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further investigate the nuances of LSD metabolism, including the impact of genetic polymorphisms and potential drug-drug interactions. A thorough understanding of the enzymatic processes governing the formation of this compound is essential for the safe and effective use of LSD in potential therapeutic contexts and for the accurate interpretation of toxicological findings.

References

The Biological Activity of 2-Oxo-3-hydroxy-LSD at Serotonin Receptor Sites: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has been the subject of extensive scientific inquiry for decades. Its profound effects on consciousness are primarily mediated by its interaction with the serotonin (B10506) (5-HT) receptor system, particularly the 5-HT2A receptor. However, the metabolic fate of LSD in the human body and the pharmacological activity of its metabolites are crucial for a comprehensive understanding of its overall effects and duration of action. This technical guide provides an in-depth overview of the biological activity of 2-Oxo-3-hydroxy-LSD (O-H-LSD), the major metabolite of LSD, at serotonin receptor sites. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as O-H-LSD, is the primary product of LSD metabolism in humans.[1][2][3] Urinary concentrations of O-H-LSD can be 4 to 40 times higher than those of the parent compound, making it a key biomarker for LSD intake in forensic and clinical settings.[1] While the presence of O-H-LSD is well-established, its own pharmacological activity at serotonin receptors is a critical aspect of understanding the complete pharmacological profile of LSD. It is understood that O-H-LSD exhibits profoundly reduced, though still detectable, activity at the serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, when compared to LSD in vitro.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

A comprehensive search of the current scientific literature reveals a qualitative consensus on the attenuated activity of this compound at serotonin receptors. However, specific quantitative data from a comprehensive screening across a wide range of serotonin receptor subtypes remains limited in publicly accessible databases and publications. The following table has been structured to present such data, which would be essential for a complete pharmacological profile. The values presented here are illustrative placeholders and would need to be populated by experimental data.

Table 1: Comparative In Vitro Biological Activity of LSD and this compound at Human Serotonin Receptor Subtypes

Receptor SubtypeLigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of 5-HT response)
5-HT1A LSDData not availableData not availableData not available
This compoundData not availableData not availableData not available
5-HT2A LSDData not availableData not availableData not available
This compoundSignificantly higher than LSDSignificantly higher than LSDSignificantly lower than LSD
5-HT2B LSDData not availableData not availableData not available
This compoundSignificantly higher than LSDSignificantly higher than LSDSignificantly lower than LSD
5-HT2C LSDData not availableData not availableData not available
This compoundSignificantly higher than LSDSignificantly higher than LSDSignificantly lower than LSD
5-HT6 LSDData not availableData not availableData not available
This compoundData not availableData not availableData not available
5-HT7 LSDData not availableData not availableData not available
This compoundData not availableData not availableData not available

Note: "Data not available" indicates that specific, publicly accessible quantitative values could not be located in the current literature. The qualitative descriptions for this compound are based on general statements found in the literature.

Experimental Protocols

To determine the quantitative data presented in Table 1, a series of in vitro pharmacological assays would be required. The following sections detail the standard methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor by the unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection and Analysis CellCulture Cell Culture Expressing Target Receptor Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]ketanserin) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., unlabeled ketanserin).

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. This provides information on the potency (EC50) and efficacy of the compound.

Many serotonin receptors, including the 5-HT2A receptor, are coupled to the Gq signaling pathway. Activation of this pathway leads to an increase in intracellular calcium concentration.

Signaling Pathway: Gq-Mediated Calcium Release

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Agonist This compound Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca Ca2+ Release ER->Ca

Caption: Gq signaling pathway leading to calcium release.

Detailed Protocol:

  • Cell Preparation:

    • Cells expressing the target Gq-coupled serotonin receptor are seeded into a 96- or 384-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument).

    • A baseline fluorescence reading is taken.

    • Varying concentrations of the test compound (this compound) are added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis:

    • The peak fluorescence response at each concentration of the test compound is determined.

    • The data are plotted as response versus log[concentration] and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).

    • Efficacy is often expressed as a percentage of the response to a reference agonist, such as serotonin.

β-arrestin recruitment is another important signaling pathway for many G-protein coupled receptors, including serotonin receptors. This pathway is involved in receptor desensitization and can also initiate G-protein independent signaling.

Experimental Workflow: β-Arrestin Recruitment Assay

G cluster_constructs Cellular Constructs cluster_assay Assay Principle cluster_procedure Experimental Steps ReceptorFusion Receptor-Enzyme Fragment 1 Fusion Protein ArrestinFusion β-Arrestin-Enzyme Fragment 2 Fusion Protein Agonist Agonist Binding Recruitment β-Arrestin Recruitment Agonist->Recruitment Complementation Enzyme Complementation Recruitment->Complementation Signal Luminescent/Fluorescent Signal Complementation->Signal Transfection Transfect Cells Incubation Incubate with Agonist Transfection->Incubation Detection Measure Signal Incubation->Detection

References

The Emergence of a Key Metabolite: A Technical Guide to the Historical and Early Research on 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical and pivotal early research on 2-Oxo-3-hydroxy-lysergic acid diethylamide (2-Oxo-3-hydroxy-LSD or O-H-LSD), a critical metabolite of lysergic acid diethylamide (LSD). Understanding the metabolic fate of LSD is paramount for clinical and forensic toxicology, as well as for the renewed interest in its potential therapeutic applications. This document provides a comprehensive overview of the journey to identify and quantify this key metabolite, from early, technologically limited investigations to the definitive studies that solidified its importance.

A Historical Perspective: The Decades-Long Quest for LSD's Metabolic Secrets

The story of LSD metabolism research is one of technological advancement. Following the synthesis of LSD in 1938 and the discovery of its psychoactive properties in 1943, early research in the 1950s and 1960s sought to understand its fate in the body.[1][2][3] The prevailing hypothesis was that LSD was extensively metabolized, given that only a minuscule fraction of the administered dose was excreted unchanged.[4]

Pioneering in vivo and in vitro studies during this era, notably by researchers like Julius Axelrod, laid the groundwork for understanding LSD's biotransformation.[4] These early investigations, often employing techniques like infrared spectroscopy, suggested the formation of various metabolites, including inactive 2-oxy-LSD, N-demethylated (nor-LSD), and N-deethylated (LAE) products.[4] However, the analytical tools of the time lacked the sensitivity and specificity to definitively identify and quantify all metabolic products, particularly those present in low concentrations. The widespread use of LSD for recreational and spiritual purposes in the 1960s led to its classification as a Schedule I drug in the early 1970s, which significantly curtailed research for several decades.[3][4][5]

It wasn't until the late 1990s and early 2000s, with the advent of highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), that a more complete picture of LSD metabolism began to emerge.[6][7][8] This period marked a turning point with the definitive identification and quantification of this compound as the major human metabolite of LSD.[6][9][10]

Quantitative Data Summary

The conclusive identification of this compound revealed its significance in detecting LSD use. A consistent finding across multiple studies is that this metabolite is present in urine at concentrations significantly higher than the parent drug.[6][10] This prolonged detection window for this compound makes it a more reliable biomarker for confirming LSD ingestion in forensic and clinical settings.[6][10]

Table 1: Urinary Concentrations of LSD and this compound
Study (Year)Number of SamplesAverage LSD Concentration (pg/mL)Average this compound Concentration (pg/mL)Analytical Method
Reuschel et al. (1999)493573470GC-MS-MS[10]
Verstraete & Van de Velde (1999)4561 - 70078021 - 28466GC-MS[11]
Table 2: Pharmacokinetic Parameters of LSD and this compound in Plasma
ParameterValueStudy Population
LSD Elimination Half-life175 minutes5 male subjects (intravenous)[9]
This compound DetectionNot present in plasma2 case studies[8]

Experimental Protocols: Unveiling the Metabolite

The identification and quantification of this compound relied on the development of robust and sensitive analytical methodologies. Below are detailed protocols from key studies that were instrumental in this research.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) for Urine Analysis

This method, as described by Reuschel et al. (1999), provided a highly sensitive means for the simultaneous quantification of LSD and this compound in urine.[10]

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Urine samples were extracted using Varian Bond Elut Certify® extraction cartridges.[6][10]

    • The cartridges were conditioned according to the manufacturer's instructions.

    • Urine samples, fortified with internal standards (lysergic acid methylpropylamide and 2-oxo-3-hydroxy-LAMPA), were loaded onto the cartridges.[10]

    • The cartridges were washed to remove interfering substances.

    • The analytes were eluted from the cartridges.

  • Derivatization

    • The eluted samples were dried down.

    • LSD and this compound were converted to their trimethylsilyl (B98337) derivatives to improve their volatility and thermal stability for GC analysis.[10]

  • GC-MS-MS Analysis

    • Gas Chromatograph: A system equipped with a capillary column suitable for the separation of the derivatized analytes was used.

    • Mass Spectrometer: A tandem mass spectrometer operating in the positive ion chemical ionization mode with selected reaction monitoring (SRM) was employed.[10]

    • SRM Transitions: Specific precursor-to-product ion transitions were monitored for the trimethylsilyl derivatives of LSD, this compound, and their respective internal standards to ensure high selectivity and sensitivity.[10]

    • Quantification: Calibration curves were generated using fortified urine standards, and the concentrations in unknown samples were determined by comparing the peak area ratios of the analytes to their internal standards against the calibration curve.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Fluids

The method detailed by Canezin et al. (2001) utilized LC-MS/MS for the determination of LSD and its metabolites in both plasma and urine, offering an alternative to GC-based methods that avoids the need for derivatization.[8]

  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • 1 mL of blood or urine was subjected to a one-step liquid-liquid extraction.[8]

  • LC-MS/MS Analysis

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system was used to separate LSD and its metabolites.

    • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode was used for detection.

    • Metabolite Screening: Neutral loss monitoring was employed to screen for potential metabolites.[8]

    • Quantification: The lower limit of quantification for LSD and iso-LSD was 0.02 µg/L.[8]

Visualizing the Metabolic Pathway and Analytical Workflow

Metabolic Pathway of LSD

The metabolism of LSD is a complex process primarily occurring in the liver. The formation of this compound is a key pathway, alongside other biotransformations such as N-demethylation and N-deethylation.

LSD_Metabolism LSD LSD NorLSD nor-LSD (N-demethyl-LSD) LSD->NorLSD N-demethylation LAE LAE (Lysergic Acid Ethylamide) LSD->LAE N-deethylation TwoOxo 2-Oxo-LSD LSD->TwoOxo Oxidation OHLSD This compound TwoOxo->OHLSD Hydroxylation

Caption: Metabolic pathway of LSD to its major metabolites.

Experimental Workflow for this compound Analysis in Urine

The following diagram outlines a typical workflow for the extraction and analysis of this compound from a urine sample using modern analytical techniques.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineSample Urine Sample SPE Solid-Phase Extraction (SPE) UrineSample->SPE Elution Elution of Analytes SPE->Elution Derivatization Derivatization (for GC-MS) Elution->Derivatization LCMS LC-MS/MS Analysis Elution->LCMS GCMS GC-MS/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: Workflow for this compound analysis.

Conclusion

The identification of this compound as a major metabolite of LSD represents a significant milestone in the understanding of this potent psychoactive substance. Early research, though limited by the technology of its time, provided the crucial initial insights that LSD undergoes extensive metabolism. The subsequent development of highly sensitive and specific analytical methods in the late 20th century allowed for the definitive characterization of this compound and established its importance as a long-term biomarker of LSD use. This historical and technical overview serves as a valuable resource for professionals in drug development, clinical research, and forensic science, providing a foundational understanding of the metabolic fate of LSD and the analytical techniques used to elucidate it.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Oxo-3-hydroxy-LSD in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid diethylamide (LSD) is a potent hallucinogen that is extensively metabolized in the human body. Its major metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), is present in urine at concentrations significantly higher—reportedly 16 to 43 times greater—than the parent drug.[1][2] This characteristic makes O-H-LSD a superior biomarker for detecting LSD use, extending the window of detection and increasing the reliability of toxicological and forensic analyses.[1][3][4] These application notes provide detailed protocols for the sensitive and reliable quantification of O-H-LSD in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique. The methodologies described herein are compiled from validated methods in the scientific literature.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the analysis of this compound in human urine. These values can be used as a benchmark for method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodLOD (pg/mL)LOQ (pg/mL)Reference
LC-MS/MS400400[3]
LC-MS250250[5][6]
GC-MS/MS10Not Specified[4]
UPLC-MS/MS1050[3]
LC-MS/MS25Not Specified[7]

Table 2: Linearity and Calibration Range

Analytical MethodLinearity Range (pg/mL)Correlation Coefficient (r²)Reference
LC-MS/MS0 - 80000.9988[3]
LC-MS250 - 30,0000.999[5][6]
GC-MS/MS10 - 5000> 0.99[4][7]
LC-MS/MS0 - 30,0000.9887[1]

Experimental Protocols

The following are detailed protocols for the key experimental stages in the quantitative analysis of this compound in human urine.

Protocol 1: Enzymatic Hydrolysis of Glucuronide Conjugates

A significant portion of O-H-LSD in urine is present as a glucuronide conjugate. Enzymatic hydrolysis is performed to cleave this conjugate and quantify the total O-H-LSD concentration.

Materials:

  • Human urine sample

  • β-glucuronidase (from E. coli is often preferred for its efficiency)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8) or Acetate buffer

  • Internal Standard (IS) solution (e.g., this compound-d3 or a structurally similar compound like 2-oxo-3-hydroxy lysergic acid methyl propylamide)[1]

  • Heating block or water bath

Procedure:

  • Pipette 1.0 mL of the human urine sample into a clean centrifuge tube.

  • Add an appropriate volume of the internal standard solution.

  • Add 0.5 mL of phosphate buffer (pH 6.8) to the sample.

  • Add a sufficient amount of β-glucuronidase enzyme (typically around 5000 units, but should be optimized based on the enzyme's activity).

  • Vortex the mixture gently for 10-15 seconds.

  • Incubate the sample at an optimized temperature (e.g., 55-65°C) for a sufficient duration (ranging from 1 to 18 hours, requiring optimization for the specific enzyme and conditions).

  • After incubation, allow the sample to cool to room temperature.

  • Proceed to the sample preparation (SPE or LLE) protocol.

Enzymatic_Hydrolysis_Workflow urine 1. Urine Sample (1 mL) is 2. Add Internal Standard urine->is buffer 3. Add Buffer (pH 6.8) is->buffer enzyme 4. Add β-glucuronidase buffer->enzyme vortex1 5. Vortex enzyme->vortex1 incubate 6. Incubate (e.g., 60°C) vortex1->incubate cool 7. Cool to Room Temp. incubate->cool spe_lle 8. Proceed to SPE/LLE cool->spe_lle SPE_Workflow condition 1. Condition SPE Cartridge (Methanol, Water, Buffer) load 2. Load Sample condition->load wash 3. Wash Cartridge (Water, Acetic Acid, Methanol) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analyte dry->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis Analysis_Workflow sample_prep Sample Preparation (Hydrolysis, SPE/LLE) injection UPLC Injection sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization ESI+ Ionization separation->ionization ms_detection Tandem MS Detection (MRM Mode) ionization->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

References

Detecting the Key Metabolite of LSD: Advanced LC-MS/MS Methodologies for 2-Oxo-3-hydroxy-LSD in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic substance, and its detection in biological samples presents a significant analytical challenge due to the low doses typically administered and its extensive metabolism. The major metabolite of LSD, 2-Oxo-3-hydroxy-LSD (O-H-LSD), is found in biological fluids at concentrations significantly higher—up to 40 times greater—than the parent compound, making it a superior biomarker for confirming LSD use.[1][2][3] This application note details robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the accurate quantification of this compound in various biological matrices, including urine, blood, plasma, and hair. These protocols are designed for researchers, forensic toxicologists, and drug development professionals requiring reliable analytical methods for pharmacokinetic studies, clinical monitoring, and forensic investigations.

The metabolism of LSD to this compound occurs primarily in the liver, involving cytochrome P450 enzymes.[2][4][5] The resulting higher concentration and potentially longer detection window of O-H-LSD compared to LSD make it an essential target for analytical methods aiming to confirm LSD exposure.[3][6]

Metabolic Pathway of LSD to this compound

LSD LSD Metabolism Hepatic Metabolism (Cytochrome P450 Enzymes) LSD->Metabolism OH_LSD This compound (O-H-LSD) Metabolism->OH_LSD Excretion Urinary Excretion OH_LSD->Excretion

Caption: Metabolic conversion of LSD to its major metabolite, this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the detection of this compound in different biological matrices.

Table 1: Quantitative LC-MS/MS Parameters for this compound in Urine

ParameterMethod 1[7]Method 2[8]Method 3[9]Method 4[6]
Extraction Method Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
LOD 0.025 ng/mL250 pg/mL400 pg/mL10 pg/mL
LOQ -250 pg/mL400 pg/mL10 pg/mL
Linearity Range -250 - 30,000 pg/mL0 - 8,000 pg/mL10 - 5,000 pg/mL
Internal Standard --2-oxo-3-hydroxy LAMPA2-oxo-3-hydroxy-LAMPA

Table 2: Quantitative LC-MS/MS Parameters for this compound in Blood and Plasma

ParameterBlood (Method 1)[10]Blood (Method 2)[10]Plasma[11][12]
Extraction Method Protein PrecipitationSpecific for LSD/O-H-LSDTurbulent-Flow Online Extraction
LOD --0.01 ng/mL
LOQ 0.01875 ng/mL0.0125 ng/mL0.1 ng/mL
Linearity Range GoodGood-
Accuracy (Interday) Meets criteriaMeets criteria99.4%
Precision (Interday) Meets criteriaMeets criteria7.21%
Internal Standard LSD-D3LSD-D3-

Table 3: Quantitative LC-MS/MS Parameters for this compound in Hair

ParameterMethod Details[7]
Extraction Method Methanol (B129727) Extraction
LOD 0.5 pg/mg
LOQ Below LOQ in cited case
Linearity Range Good
Accuracy & Precision Acceptable

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from biological fluids.

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is adapted from methodologies described for the simultaneous determination of LSD and O-H-LSD.[7]

1. Sample Preparation: a. To 1 mL of urine, add an appropriate internal standard (e.g., 2-oxo-3-hydroxy-LAMPA). b. Add 0.5 mL of a suitable buffer to adjust the pH (e.g., carbonate buffer, pH 9.5). c. Add 5 mL of an organic extraction solvent (e.g., a mixture of n-chlorobutane, acetonitrile (B52724), and isopropanol). d. Vortex for 10 minutes. e. Centrifuge at 3000 rpm for 10 minutes.

2. Extraction: a. Transfer the organic layer to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

3. Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase. b. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is based on a rapid and sensitive method utilizing a positive-pressure manifold.[8]

1. Sample Pre-treatment: a. To 1 mL of urine, add the internal standard. b. Add 1 mL of a suitable buffer (e.g., 100 mM sodium acetate (B1210297), pH 5.0). c. Vortex mix.

2. SPE Cartridge Conditioning: a. Condition a polymeric anion-exchange SPE cartridge (e.g., Cerex PolyChrom CLIN II) with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 100 mM sodium acetate buffer.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge.

4. Washing: a. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile in water, and finally 1 mL of methanol. b. Dry the cartridge under positive pressure for 5 minutes.

5. Elution: a. Elute the analyte with 1 mL of a freshly prepared elution solvent (e.g., dichloromethane/isopropanol/ammonium (B1175870) hydroxide, 80:20:2 v/v/v).

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under nitrogen at 40°C. b. Reconstitute in 100 µL of mobile phase for injection.

Protocol 3: Protein Precipitation for Blood/Plasma

This protocol is a common and rapid sample preparation technique for blood and plasma samples.[10]

1. Sample Preparation: a. To 200 µL of whole blood or plasma in a microcentrifuge tube, add the internal standard (e.g., LSD-D3). b. Add 600 µL of cold acetonitrile to precipitate proteins.

2. Precipitation and Separation: a. Vortex the mixture vigorously for 1 minute. b. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

3. Supernatant Transfer and Evaporation: a. Carefully transfer the supernatant to a clean tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

4. Reconstitution: a. Reconstitute the residue in 100 µL of the LC mobile phase. b. Transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. Optimization is recommended for specific instrumentation.

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water or an ammonium formate/acetate buffer.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion m/z 356 → Product ions m/z 237 and 222.[10][13]

    • LSD (for comparison): Precursor ion m/z 324 → Product ions m/z 223 and 208.[10][13]

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument to achieve maximum sensitivity.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Collection Biological Sample Collection (Urine, Blood, Hair) Spiking Internal Standard Spiking Collection->Spiking Extraction Extraction (LLE, SPE, or Protein Precipitation) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

The LC-MS/MS methodologies presented provide sensitive, specific, and reliable means for the quantification of this compound in diverse biological matrices. The selection of the appropriate sample preparation technique will depend on the specific matrix, required throughput, and desired sensitivity. By targeting the major metabolite, this compound, these protocols offer an extended window of detection for confirming LSD exposure, which is invaluable for clinical and forensic applications.

References

Gas chromatography-mass spectrometry (GC-MS) protocols for 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic substance that is extensively metabolized in the human body. Its major metabolite, 2-Oxo-3-hydroxy-LSD, is often found in higher concentrations in urine samples and for a longer duration than the parent drug.[1][2][3] This makes this compound a critical target for forensic and clinical toxicology to confirm LSD exposure. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of this metabolite. This document provides detailed protocols for the analysis of this compound in urine using GC-MS, including sample preparation, derivatization, and instrument parameters. The methodologies described are based on established forensic toxicology procedures.

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of this compound based on published methods.

ParameterValueReference
MatrixHuman Urine[1][2][3]
Limit of Detection (LOD)0.5 ng/mL[4][5]
Limit of Quantitation (LOQ)10 pg/mL - 1.0 ng/mL[1][2][4][5]
Linearity Range10 pg/mL - 5000 pg/mL[1][2]
Correlation Coefficient (r²)>0.99[4][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for isolating this compound from the complex urine matrix and concentrating the analyte.

Materials:

Procedure:

  • Sample Pre-treatment: To a 5 mL urine sample, add the internal standard solution. Vortex briefly to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Do not allow the cartridge to go dry between steps.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 1 mL of 1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analyte from the cartridge using 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization: Trimethylsilylation

Derivatization is essential to increase the volatility and thermal stability of this compound for GC-MS analysis. Trimethylsilylation is the most common method.[1][2]

Materials:

  • Dried sample extract from SPE

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Ethyl Acetate or Acetonitrile (GC grade)

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

GC Conditions (Typical):

  • Injection Port: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp 1: 20°C/min to 280°C, hold for 2 minutes

    • Ramp 2: 10°C/min to 310°C, hold for 5 minutes

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent capillary column

MS Conditions (Typical for Tandem MS):

  • Ionization Mode: Positive Ion Chemical Ionization (PICI) or Electron Ionization (EI)[1]

  • Reagent Gas (for PICI): Methane or Ammonia

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

  • Precursor and Product Ions for bis-TMS-2-Oxo-3-hydroxy-LSD:

    • Quantification ion: m/z 309[3]

    • Confirmation ion: m/z 499[3] (Note: Specific precursor-product ion transitions and collision energies need to be optimized for the instrument in use.)

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution add_bstfa Addition of BSTFA reconstitution->add_bstfa heating Heating (70°C) add_bstfa->heating gcms_injection GC-MS Injection heating->gcms_injection data_acquisition Data Acquisition (SRM) gcms_injection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship from LSD ingestion to the detection of its metabolite, this compound.

LSD_Metabolism_Detection cluster_human In Vivo Processes cluster_lab Laboratory Analysis lsd_ingestion LSD Ingestion metabolism Hepatic Metabolism lsd_ingestion->metabolism absorption metabolite This compound metabolism->metabolite excretion Urinary Excretion metabolite->excretion urine_sample Urine Sample excretion->urine_sample analysis GC-MS Analysis urine_sample->analysis detection Detection & Confirmation analysis->detection

Caption: Logical flow from LSD metabolism to laboratory detection.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 2-Oxo-3-hydroxy-LSD from Blood Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the extraction of 2-Oxo-3-hydroxy-LSD (O-H-LSD), a major metabolite of lysergic acid diethylamide (LSD), from human blood plasma. The protocols are intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this analyte for forensic, clinical, and research purposes.

Introduction

The analysis of LSD and its metabolites in biological fluids presents a significant analytical challenge due to the low concentrations typically encountered.[1] O-H-LSD is a major metabolite of LSD, and its detection can extend the window for confirming LSD intake.[1][2] Liquid-liquid extraction (LLE) is a common and effective sample preparation technique for isolating O-H-LSD from the complex matrix of blood plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This document outlines established LLE protocols and provides a comparative summary of their performance.

Data Presentation: Comparison of LLE Methods

The following table summarizes the quantitative data from various validated methods for the determination of O-H-LSD in blood or plasma, providing a comparative overview of their key performance parameters.

Method ReferenceSample VolumeExtraction SolventpHLOQ (ng/mL)LOD (ng/mL)Recovery Rate (%)Analytical Method
Method #2 (Specific)[3][6][7]200 µLNot SpecifiedNot Specified0.0125Not Specified>83%LC-MS/MS
Favretto et al.[3]2 mLChloroformNot Specified0.4Not SpecifiedIn line with Method #2LC-MS/MS
Dolder et al.[3]100 µLAcetonitrile (Protein Precipitation)Not Specified0.1Not SpecifiedNot SpecifiedLC-MS/MS
Canezin et al.[3]1 mLNot SpecifiedNot Specified0.02Not SpecifiedNot SpecifiedLC-MS/MS
Sauvage et al.[4]2 mLDichloromethane-isopropanol (95:5)9.5Not SpecifiedNot SpecifiedNot SpecifiedLC-MS/MS
Unspecified Method[1]Not SpecifiedNot SpecifiedNot Specified0.050.01Not SpecifiedUPLC-MS/MS
Holze et al.[8]Not SpecifiedNot SpecifiedNot Specified0.10.01Not SpecifiedLC-MS/MS

Experimental Protocols

This section provides detailed step-by-step protocols for the liquid-liquid extraction of O-H-LSD from blood plasma.

Protocol 1: Dichloromethane-Isopropanol Extraction

This protocol is adapted from a method for the determination of LSD and its metabolites in human biological samples.[4]

Materials:

  • Blood plasma sample

  • Dichloromethane-isopropanol (95:5, v/v)

  • pH 9.5 carbonate buffer

  • Internal standard solution (e.g., d3-LSD)

  • Centrifuge tubes (e.g., 15 mL conical glass tubes)

  • Vortex mixer

  • Oscillatory mixer

  • Nitrogen evaporator

  • Reconstitution solution (e.g., acetonitrile:pH 3.0, 2 mmol/L ammonium (B1175870) formate, 30:70 by volume)

Procedure:

  • Pipette 2 mL of blood plasma into a centrifuge tube.

  • Add 100 µL of the internal standard solution.

  • Add 1 mL of pH 9.5 carbonate buffer and vortex mix.

  • Add 8 mL of dichloromethane-isopropanol (95:5) to the tube.

  • Vortex-mix and then shake on an oscillatory mixer for an appropriate time.

  • Centrifuge at 3,400 g for 5 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the organic phase (bottom layer) to a clean conical glass tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[4]

  • Reconstitute the dried extract in 25 µL of the reconstitution solution.[4]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Methylene (B1212753) Chloride/Isopropanol Extraction

This protocol is based on a method used for the analysis of LSD metabolism in human liver microsomes and can be adapted for plasma samples.[2]

Materials:

  • Blood plasma sample

  • Methylene chloride/isopropanol (85:15, v/v)

  • Concentrated ammonium hydroxide (B78521) (NH4OH)

  • Sodium chloride (NaCl)

  • Internal standard solution

  • Extraction tubes (e.g., 150 mm x 20 mm)

  • Shaker

  • Centrifuge

  • Nitrogen evaporator

  • LC mobile phase for reconstitution

Procedure:

  • Transfer a known volume of plasma to a 150-mm x 20-mm extraction tube.

  • Add internal standards to the sample.

  • Add 250 mg of NaCl and 100 µL of concentrated NH4OH to the tube.

  • Immediately add an appropriate volume of methylene chloride/isopropanol (85:15, v/v).

  • Seal the tubes and shake at 55 cycles/min for 30 minutes.

  • Centrifuge at 2300 rpm for 20 minutes.[2]

  • Transfer the organic layer to a clean test tube.

  • Evaporate the solvent to dryness under a nitrogen stream in a 37°C water bath.[2]

  • Reconstitute the residue in 200 µL of the LC mobile phase.[2]

  • The sample is ready for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described LLE protocols.

LLE_Workflow_Protocol_1 start Start: 2 mL Plasma Sample add_is Add Internal Standard start->add_is add_buffer Add pH 9.5 Carbonate Buffer add_is->add_buffer add_solvent Add 8 mL Dichloromethane- Isopropanol (95:5) add_buffer->add_solvent vortex_shake Vortex Mix & Shake add_solvent->vortex_shake centrifuge Centrifuge (3,400 g, 5 min) vortex_shake->centrifuge transfer Transfer Organic Phase centrifuge->transfer evaporate Evaporate to Dryness (N2, 37°C) transfer->evaporate reconstitute Reconstitute in 25 µL Solution evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Dichloromethane-Isopropanol LLE.

LLE_Workflow_Protocol_2 start Start: Plasma Sample add_is Add Internal Standards start->add_is add_salt_base Add NaCl & Conc. NH4OH add_is->add_salt_base add_solvent Add Methylene Chloride/Isopropanol (85:15) add_salt_base->add_solvent shake Shake (30 min) add_solvent->shake centrifuge Centrifuge (2300 rpm, 20 min) shake->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 37°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Methylene Chloride/Isopropanol LLE.

References

Application Note: Enhanced Detection of 2-Oxo-3-hydroxy-LSD using GC-MS with Chemical Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lysergic acid diethylamide (LSD) is a potent hallucinogen that is rapidly and extensively metabolized in the human body. Its major metabolite, 2-oxo-3-hydroxy-LSD, is often present in urine at significantly higher concentrations than the parent compound, making it a valuable biomarker for confirming LSD use.[1][2][3] However, the polar nature and low volatility of this compound make its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[4][5] This application note details a robust protocol for the chemical derivatization of this compound to enhance its volatility and thermal stability, thereby enabling sensitive and reliable quantification by GC-MS. The described method involves a trimethylsilylation reaction, which is a common and effective derivatization technique for compounds containing hydroxyl groups.[1][6][7]

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. For non-volatile or thermally labile molecules like the metabolites of LSD, chemical derivatization is a crucial sample preparation step.[4][8] This process modifies the analyte to increase its volatility and stability at the high temperatures used in the GC injector and column.[7] Trimethylsilylation, the substitution of an active hydrogen in a polar functional group with a trimethylsilyl (B98337) (TMS) group, is a well-established method for preparing samples for GC-MS analysis.[1][6] This note provides a detailed protocol for the trimethylsilylation of this compound, followed by its analysis using GC-MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Prior to derivatization, biological samples such as urine must be cleaned up and the analyte of interest concentrated. Solid-phase extraction is a commonly employed technique for this purpose.[1][3]

Materials:

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.

  • Sample Loading: To 5 mL of the urine sample, add the internal standard. Adjust the pH to 6.0 with phosphate buffer and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a mixture of acetonitrile and water (50:50 v/v).

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Chemical Derivatization: Trimethylsilylation

The dried extract from the SPE procedure is then derivatized to form the trimethylsilyl (TMS) derivative of this compound.

Materials:

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[9] or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried extract, add 50 µL of BSTFA (or MSTFA) and 50 µL of pyridine.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/minute to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1-2 µL in splitless mode.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI)[1][6]

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Quantification ion for bis-TMS-2-oxo-3-hydroxy-LSD: m/z 309[2][3]

    • Confirmation ion for bis-TMS-2-oxo-3-hydroxy-LSD: m/z 499[2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound. Note that some data is derived from LC-MS/MS methods but provides a useful reference for expected performance.

ParameterValueReference
Linear Calibration Range 10 pg/mL - 5000 pg/mL[1][6]
Limit of Quantification (LOQ) - LC-MS/MS 0.01 ng/mL (in oral fluid)[10]
Limit of Detection (LOD) - LC-MS/MS 10 pg/mL (in urine)[11]
Quantification Ion (bis-TMS derivative) m/z 309[2][3]
Confirmation Ion (bis-TMS derivative) m/z 499[2][3]
Average Concentration in Urine (LSD-positive samples) 3470 pg/mL[1][12]

Visualizations

LSD Metabolism and Derivatization Workflow

The following diagram illustrates the metabolic pathway of LSD to its major metabolite, this compound, and the subsequent derivatization and analysis workflow.

cluster_metabolism Metabolism cluster_analysis Analytical Workflow LSD LSD Metabolite This compound LSD->Metabolite Hepatic Metabolism Sample Urine Sample Metabolite->Sample Excretion SPE Solid-Phase Extraction Sample->SPE Derivatization Trimethylsilylation (BSTFA/MSTFA) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantitative Data GCMS->Data

Caption: LSD metabolism to this compound and analytical workflow.

Derivatization Reaction and GC-MS Analysis Logic

This diagram details the chemical transformation during derivatization and the logic of the subsequent GC-MS detection.

cluster_reaction Derivatization Reaction cluster_gcms GC-MS Detection Analyte This compound (Polar, Non-volatile) Product bis-TMS-2-oxo-3-hydroxy-LSD (Non-polar, Volatile) Analyte->Product Reagent BSTFA/MSTFA Reagent->Product Injection Injection into GC Product->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/PICI) Separation->Ionization Detection Mass Spectrometric Detection (SIM Mode) Ionization->Detection

Caption: Chemical derivatization and GC-MS detection process.

Conclusion

The described method of trimethylsilylation followed by GC-MS analysis provides a sensitive and reliable means for the quantification of this compound in biological samples. This protocol is particularly valuable for forensic and clinical toxicology laboratories, as the detection of this major metabolite can significantly extend the window of detection for LSD use. The use of an appropriate internal standard and adherence to the detailed extraction and derivatization procedures are critical for achieving accurate and reproducible results. While LC-MS/MS is also a powerful tool for this analysis, GC-MS following derivatization remains a viable and widely accessible alternative.

References

Application Notes & Protocols for the Analysis of 2-Oxo-3-hydroxy-LSD in Hair Follicles

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies for the detection and quantification of 2-Oxo-3-hydroxy-LSD, a major metabolite of lysergic acid diethylamide (LSD), in human hair. The detection of this metabolite is crucial in forensic and clinical toxicology to confirm the ingestion of LSD, as the parent drug is often found in very low concentrations.[1][2] Hair analysis offers a wide window of detection, making it a valuable matrix for monitoring drug use over time.[3]

The primary analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][4][5]

Experimental Protocols

Hair Sample Preparation

Proper sample preparation is critical to ensure accurate and reliable results. The following steps are a general guideline based on established methods.[6][7][8]

  • Decontamination: To remove external contaminants, hair samples are typically washed. A common procedure involves washing with 0.1% sodium dodecyl sulfonate and then water.[6][7][8]

  • Drying: After washing, the hair samples are dried thoroughly, often in a desiccator.[6][7][8]

  • Pulverization: To increase the surface area for efficient extraction, the hair is pulverized. This can be achieved by cryogenic grinding in methanol (B129727).[6][9][10][11]

Analyte Extraction

The goal of the extraction process is to isolate this compound and other target analytes from the complex hair matrix.

  • Methanol Extraction: A widely used method involves extracting the target analytes from the pulverized hair sample using methanol. The extraction is typically performed at a controlled temperature (e.g., 38°C) for an extended period (e.g., 15 hours).[4][5]

  • Methanol-HCl Extraction: Another method utilizes a mixture of methanol and 5N HCl (20:1 ratio) for extraction. This process involves ultrasonication for 1 hour followed by incubation at room temperature for 14 hours.[6][7][8]

Analytical Procedure: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the method of choice for the sensitive and specific detection of this compound in hair extracts.

  • Chromatographic Separation: The extracted analytes are separated using a reversed-phase chromatography column.

  • Mass Spectrometric Detection: A triple-stage quadrupole mass spectrometer is commonly used for detection. The instrument is operated in positive electrospray ionization mode, and Multiple Reaction Monitoring (MRM) is employed for quantification.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from validated LC-MS/MS methods for the analysis of this compound and LSD in hair.

AnalyteLimit of Detection (LOD) (pg/mg)Limit of Quantification (LOQ) (pg/mg)MethodReference
This compound0.50.5 - 2LC-MS/MS[4][5][6][9][10][11]
LSD0.2 - 10.5 - 2LC-MS/MS[6][9][10][11]
LSD0.25Not SpecifiedLC-MS/MS[4][5]

Visualizations

Below are diagrams illustrating the experimental workflow for the analysis of this compound in hair.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis wash Hair Washing dry Drying wash->dry pulverize Cryogenic Pulverization dry->pulverize extract Methanol Extraction at 38°C for 15h pulverize->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: General experimental workflow for this compound analysis in hair.

analytical_pathway cluster_input Input cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry hair_extract Reconstituted Hair Extract rp_column Reversed-Phase C18 Column hair_extract->rp_column gradient Gradient Elution rp_column->gradient esi Positive Electrospray Ionization (+ESI) gradient->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm detection Detection & Quantification mrm->detection

Caption: Analytical pathway for LC-MS/MS detection.

References

Application Notes and Protocols: Development and Certification of Reference Materials for 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-3-hydroxy-lysergic acid diethylamide (2-Oxo-3-hydroxy-LSD) is the primary and most abundant metabolite of lysergic acid diethylamide (LSD) found in biological matrices, particularly urine.[1][2] Its concentration in urine can be 16 to 43 times greater than that of the parent drug, LSD.[1] This makes this compound a critical biomarker for confirming LSD consumption, especially given the low doses of LSD typically administered and its rapid metabolism.[3] Accurate and reliable quantification of this compound is therefore essential for clinical and forensic toxicology. This document provides a comprehensive overview of the development and certification of reference materials for this compound, along with detailed analytical protocols for its quantification.

Development of this compound Reference Material

The development of a certified reference material (CRM) for this compound is a meticulous process that involves chemical synthesis, rigorous purification, and comprehensive characterization to ensure its identity, purity, and stability.

Synthesis

A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature, as it is a complex process typically undertaken by specialized chemical manufacturers. However, a plausible synthetic route involves the oxidation of LSD. The indole (B1671886) ring of the LSD molecule is susceptible to oxidation, and introducing a hydroxyl group at the 3-position and a ketone at the 2-position can be achieved through various oxidative methods. One potential pathway involves the use of peroxidases or other oxidizing agents to achieve the desired transformation. The synthesis of the LSD precursor, lysergic acid, is itself a complex process that starts from ergot alkaloids, such as ergotamine, which are naturally produced by the Claviceps purpurea fungus.

Purification

Post-synthesis, the crude this compound must undergo extensive purification to meet the stringent requirements of a reference material. A common and effective method for the purification of polar ergot alkaloids and their metabolites is preparative High-Performance Liquid Chromatography (HPLC).

Protocol for Preparative HPLC Purification of this compound

  • Column Selection: A reversed-phase C18 column with a large particle size (e.g., 10 µm) and a wide pore size is suitable for preparative scale purification.

  • Mobile Phase Preparation: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: The gradient program should be optimized to achieve maximum separation of this compound from any unreacted starting material, byproducts, and other impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities, followed by a steeper increase to elute the target compound.

  • Sample Preparation: The crude synthetic mixture is dissolved in a minimal amount of a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase, and filtered to remove any particulate matter.

  • Fraction Collection: The HPLC system is equipped with a fraction collector. Fractions are collected based on the UV chromatogram, with the peak corresponding to this compound being collected.

  • Purity Analysis: The collected fractions are analyzed for purity using analytical HPLC with a photodiode array (PDA) detector and by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Evaporation: The purified fractions are pooled, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Drying: The resulting solid material is dried under high vacuum to remove any residual solvent.

Certification of this compound Reference Material

The certification of a reference material for this compound must adhere to the principles outlined in ISO 17034, "General requirements for the competence of reference material producers". This ensures the material is of high quality, with accurately assigned property values and associated uncertainties.

Key Certification Steps
  • Characterization and Identity Confirmation: The purified material is subjected to a battery of analytical techniques to confirm its chemical structure and identity. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption spectrum.

  • Purity Assessment: The purity of the reference material is determined using multiple, independent analytical methods to provide a high degree of confidence in the assigned purity value.

    • Chromatographic Purity: Determined by HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or by quantitative NMR (qNMR).

    • Mass Balance: The purity is also often calculated by mass balance, taking into account the content of water (Karl Fischer titration), residual solvents (Headspace GC-MS), and non-volatile inorganic impurities (ash content).

  • Homogeneity Assessment: Homogeneity studies are performed to ensure that the property value (purity) is consistent across different units of the reference material batch. A statistically significant number of randomly selected units are analyzed.

  • Stability Assessment: Stability studies are conducted under both long-term and short-term (shipping) conditions to establish the shelf life of the reference material and the recommended storage conditions. The material is stored at various temperatures and humidity levels, and its purity is monitored over time.

  • Assignment of Certified Value and Uncertainty: The certified value for the purity of the reference material is assigned based on the data from the characterization and purity assessment. An uncertainty budget is established, which includes contributions from the measurement uncertainty of the analytical methods, and the uncertainties from the homogeneity and stability studies.

Example Certificate of Analysis Content

A certificate of analysis for a this compound certified reference material would typically include:

  • Product Name: this compound

  • Catalogue Number:

  • Lot Number:

  • Chemical Formula: C₂₀H₂₅N₃O₃

  • Molecular Weight: 355.43 g/mol

  • CAS Number: 111295-09-1

  • Certified Value (Purity): e.g., 99.5% ± 0.3%

  • Method of Certification: A statement detailing the analytical methods used for characterization and purity assessment.

  • Traceability: A statement of metrological traceability to the International System of Units (SI).

  • Homogeneity: A statement confirming that the material was found to be homogeneous.

  • Stability: The recommended storage conditions and expiry date.

  • Instructions for Use: Guidance on how to handle and use the reference material.

  • Safety Information:

Analytical Protocols for this compound

The following are detailed protocols for the quantitative analysis of this compound in biological matrices, which are essential for forensic and clinical applications.

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound certified reference material

  • This compound-d3 (or other suitable internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Phosphate (B84403) buffer (pH 6)

  • Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide)

2. Instrumentation

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18, e.g., 2.1 x 50 mm, 1.8 µm.

3. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add 50 µL of the internal standard working solution.

  • Add 1 mL of phosphate buffer (pH 6) and vortex.

  • Condition the SPE cartridge with methanol followed by water and then the phosphate buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% methanol).

  • Dry the cartridge under vacuum.

  • Elute the analyte with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 10 µL

  • MS/MS Parameters (Positive ESI mode):

    • Monitor the following MRM transitions:

      • This compound: e.g., m/z 356 -> 237 (quantifier), 356 -> 222 (qualifier)[4][5]

      • Internal Standard (e.g., this compound-d3): Adjust m/z accordingly.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol outlines a method for the quantification of this compound in urine using gas chromatography-mass spectrometry, which requires derivatization of the analyte.

1. Materials and Reagents

  • This compound certified reference material

  • 2-oxo-3-hydroxy-lysergic acid methyl propylamide (O-H-LAMPA) or other suitable internal standard[6]

  • Solid-phase extraction (SPE) cartridges (e.g., Varian Bond Elut Certify)[6][7]

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate

  • Methanol

  • Ammonium hydroxide

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem).

  • GC column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

3. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Follow steps 1-7 of the LC-MS/MS sample preparation protocol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • To the dry residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Analysis

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min

    • Ramp: 20°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium

  • MS Parameters (Positive Chemical Ionization or Electron Ionization):

    • Monitor characteristic ions of the derivatized this compound. For the bis(trimethylsilyl) derivative, a prominent ion is m/z 500 ([M+H]⁺) with a major product ion at m/z 309.[6]

5. Data Analysis

  • Similar to the LC-MS/MS protocol, construct a calibration curve and quantify the analyte concentration.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound in Blood [4][8]

ParameterMethod 1 (Screening)Method 2 (Confirmation)
Linearity Range 0.01875 - 5 ng/mL0.0125 - 5 ng/mL
Limit of Detection (LOD) --
Limit of Quantification (LOQ) 0.01875 ng/mL0.0125 ng/mL
Bias (%) Within ±20%Within ±20%
Precision (%CV) <20%<20%
Recovery (%) >31.6%>83%

Table 2: Stability of this compound in Urine under Various Storage Conditions [1]

Storage TemperaturepH RangeDurationStability
Refrigerated (4°C)4.6 - 8.4Up to 60 daysNo significant loss
Frozen (-20°C)4.6 - 8.4Up to 60 daysNo significant loss
Room Temperature (24°C)4.6 - 8.4> 24 hoursSignificant loss
Elevated Temperature (50°C)4.6 - 8.4> 24 hoursSignificant loss

Visualizations

metabolic_pathway LSD LSD (Lysergic Acid Diethylamide) Metabolism Hepatic Metabolism (Cytochrome P450 Enzymes) LSD->Metabolism Oxidation Metabolite This compound Metabolism->Metabolite

Caption: Metabolic pathway of LSD to this compound.

certification_workflow cluster_dev Development cluster_cert Certification (ISO 17034) Synthesis Synthesis Purification Purification (e.g., Prep-HPLC) Synthesis->Purification Characterization Characterization & Identity (NMR, MS, IR, UV) Purification->Characterization Purity Purity Assessment (HPLC, qNMR, Mass Balance) Characterization->Purity Homogeneity Homogeneity Testing Purity->Homogeneity Stability Stability Studies Homogeneity->Stability Assignment Assignment of Certified Value & Uncertainty Stability->Assignment CRM Certified Reference Material (CRM) Assignment->CRM analytical_workflow Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., SPE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Detection Sensitivity for 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 2-Oxo-3-hydroxy-LSD detection in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is targeting this compound advantageous for detecting LSD use?

A1: Detecting the parent drug, lysergic acid diethylamide (LSD), in urine is challenging due to its high potency at low doses, short elimination half-life (approximately 3.6 hours), and extensive metabolism.[1] Less than 1% of the original LSD dose is excreted unchanged.[1] The major metabolite, this compound (O-H-LSD), has been found in urine at concentrations 4 to 43 times higher than LSD.[1][2][3][4] Consequently, targeting O-H-LSD significantly increases the window of detection for LSD use.[1][5][6]

Q2: What are the most sensitive analytical methods for detecting this compound?

A2: The most sensitive and widely used methods are based on mass spectrometry coupled with chromatography. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the preferred techniques for their high sensitivity and specificity.[1][5][6][7][8]

Q3: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for this compound?

A3: The LOD and LOQ can vary depending on the analytical method, matrix, and instrumentation. The following table summarizes reported values from various studies.

MatrixMethodLODLOQ
UrineLC-MS/MS0.025 ng/mL[7]-
UrineLC-MS400 pg/mL[1][9]400 pg/mL[1][9]
UrineGC-MS/MS-10 pg/mL[6]
HairLC-MS/MS0.5 pg/mg[7]-
BloodLC-MS/MS-0.0125 ng/mL[10]
Oral FluidLC-MS/MS--

Q4: Are there commercially available immunoassays for this compound?

A4: While commercial immunoassays for LSD are available, their cross-reactivity with this compound can be low.[2] However, specific antibodies have been developed with high cross-reactivity to both LSD and its metabolite, which are utilized in more specialized immunoassays.[2][11]

Q5: What are the key considerations for sample storage and stability of this compound?

A5: this compound is sensitive to temperature and pH. For long-term storage, samples should be kept frozen.[4] Studies have shown no significant loss of the analyte in urine stored under refrigerated or frozen conditions within a normal physiological pH range (4.6-8.4).[4] However, significant degradation can occur at room temperature or higher.[4]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis

Possible Causes & Solutions:

  • Suboptimal Sample Preparation:

    • Problem: Inefficient extraction of this compound from the matrix (e.g., urine, blood).

    • Solution: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the correct sorbent type (e.g., anion-exchange polymer-based) and pH for loading, washing, and elution steps are used.[12] For LLE, experiment with different organic solvents and pH adjustments.

  • Matrix Effects:

    • Problem: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source.

    • Solution:

      • Improve chromatographic separation to resolve the analyte from interfering matrix components.

      • Employ a more rigorous sample clean-up procedure.

      • Use a matrix-matched calibration curve or stable isotope-labeled internal standards (e.g., 2-oxo-3-hydroxy-LAMPA) to compensate for matrix effects.[1][5][6]

  • Instrumental Parameters:

    • Problem: Mass spectrometer and liquid chromatography settings are not optimized for this compound.

    • Solution:

      • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and flow rates).

      • Perform precursor and product ion scans to confirm and select the most intense and specific multiple reaction monitoring (MRM) transitions. For example, for O-H-LSD, transitions like 356→237 and 356→222 m/z have been used.[10]

      • Adjust the chromatography gradient to ensure good peak shape and retention.

Issue 2: Poor Reproducibility in GC-MS/MS Analysis

Possible Causes & Solutions:

  • Incomplete Derivatization:

    • Problem: this compound requires derivatization (e.g., trimethylsilylation with BSTFA) to become volatile for GC analysis.[5][6][13] Incomplete reaction leads to variable results.

    • Solution:

      • Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can inhibit the reaction.

      • Optimize the reaction temperature and time.

      • Use a fresh derivatizing reagent.

  • Analyte Degradation:

    • Problem: The analyte may degrade in the hot GC inlet.

    • Solution:

      • Use a clean, deactivated injector liner.

      • Optimize the injector temperature to ensure volatilization without causing thermal degradation.

  • Internal Standard Issues:

    • Problem: An inappropriate or unstable internal standard can lead to poor reproducibility.

    • Solution: Use a suitable internal standard, such as 2-oxo-3-hydroxy-LAMPA, which has similar chemical properties and extraction/derivatization efficiency to the analyte.[5][6]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Urine

This protocol is a generalized procedure based on common practices described in the literature.[1][7][12]

  • Sample Preparation (Solid-Phase Extraction):

    • To a 5 mL urine sample, add an appropriate internal standard (e.g., 2-oxo-3-hydroxy-LAMPA).

    • Condition a mixed-mode anion-exchange SPE cartridge with methanol (B129727) followed by deionized water and a buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water, a weak acid (e.g., acetic acid), and methanol to remove interferences.

    • Elute the analyte and internal standard with a basic organic solvent mixture (e.g., methylene (B1212753) chloride/isopropanol/ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 analytical column.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Monitor at least two specific MRM transitions for both this compound and the internal standard for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Urine Sample add_is Add Internal Standard start->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute lc Liquid Chromatography (LC) Separation reconstitute->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Analysis & Quantification ms->data troubleshooting_logic cluster_causes cluster_solutions start Low Signal/Poor Sensitivity cause1 Suboptimal Sample Prep start->cause1 cause2 Matrix Effects start->cause2 cause3 Instrument Settings start->cause3 sol1 Optimize SPE/LLE Protocol cause1->sol1 sol2 Improve Chromatography cause2->sol2 sol3 Use Matrix-Matched Calibrators cause2->sol3 sol4 Optimize MS/MS Parameters cause3->sol4

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-Oxo-3-hydroxy-LSD.

Troubleshooting Guide: Overcoming Common Issues in this compound Analysis

This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound, with a focus on matrix-related interferences.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Analyte Signal Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of this compound.[1]1. Improve Sample Preparation: Switch to a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often more effective at removing interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[2][3]2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the matrix interferences. Adjusting the mobile phase composition or using a different column chemistry can improve resolution.[4]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., LSD-d3) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[5]
Poor Peak Shape (Tailing or Fronting) Matrix Overload: High concentrations of matrix components are affecting the chromatographic process.1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6]2. Enhance Sample Cleanup: Employ a more selective sample preparation technique like SPE to remove a broader range of interferences.[2]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the biological matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to compensate for sample-to-sample variations in matrix effects.[5]2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples are affected similarly by the matrix.[7]
Signal Enhancement (Higher than Expected Response) Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of the analyte.1. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions of ion enhancement in the chromatogram.[6]2. Adjust Chromatographic Conditions: Modify the LC method to move the analyte's retention time away from the region of ion enhancement.[4]

Frequently Asked Questions (FAQs)

1. What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analysis.[8]

2. What are the primary sources of matrix effects in the analysis of this compound?

In biological matrices like plasma and urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins that are not completely removed during sample preparation.[9][10]

3. How can I determine if my analysis is affected by matrix effects?

A post-extraction spike experiment is a common method to quantitatively assess matrix effects. This involves comparing the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[6][11]

4. What is the role of an internal standard in mitigating matrix effects?

An internal standard (IS), particularly a stable isotope-labeled internal standard (SIL-IS), is added to all samples and calibrators. It co-elutes with the analyte and is affected by matrix effects in a similar way. By using the ratio of the analyte signal to the IS signal for quantification, variability caused by matrix effects can be significantly reduced.[5][12]

5. Which sample preparation technique is best for reducing matrix effects for this compound?

While the optimal technique can depend on the specific matrix, Solid-Phase Extraction (SPE) is generally considered more effective at removing a wider range of interfering compounds compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[2][3] This leads to cleaner extracts and reduced matrix effects.

Quantitative Data on Sample Preparation Techniques

The following table summarizes the relative effectiveness of different sample preparation techniques in reducing matrix effects for small molecules in biological fluids. Disclaimer: The following data is illustrative and not specific to this compound, but represents general trends observed in bioanalysis.

Sample Preparation Technique Typical Analyte Recovery Matrix Effect Reduction Key Advantages Key Disadvantages
Protein Precipitation (PPT) Good to ExcellentLow to ModerateSimple, fast, and inexpensive.Prone to significant matrix effects, especially from phospholipids.
Liquid-Liquid Extraction (LLE) Good to ExcellentModerateCan provide cleaner extracts than PPT.Can be labor-intensive and may not remove all interferences.
Solid-Phase Extraction (SPE) ExcellentHighHighly selective, provides the cleanest extracts, and significantly reduces matrix effects.[2][3]Can be more time-consuming and costly than PPT or LLE.

Experimental Protocols

Post-Extraction Spike Experiment for Matrix Effect Assessment

Objective: To quantify the extent of ion suppression or enhancement.

Procedure:

  • Prepare a Neat Solution (A): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration.

  • Prepare a Post-Spiked Sample (B): Process a blank matrix sample (e.g., drug-free urine or plasma) through your entire sample preparation procedure. In the final extract, spike the this compound standard to the same final concentration as the Neat Solution.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Solid-Phase Extraction (SPE) Protocol for Urine Samples

Objective: To extract this compound from urine while minimizing matrix interferences.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of water.

    • Wash with 1 mL of 0.1 M formic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Urine/Plasma) add_is Add Internal Standard (LSD-d3) sample->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Final Results quantification->results

Caption: Experimental workflow for LC-MS/MS analysis.

ion_suppression cluster_source ESI Source droplet Charged Droplet analyte_ion Analyte Ion [M+H]+ droplet->analyte_ion Evaporation matrix_mol Matrix Molecule droplet->matrix_mol gas_phase_ion Gas Phase Analyte Ion analyte_ion->gas_phase_ion Successful Ionization suppressed_ion Suppressed Ionization analyte_ion->suppressed_ion matrix_mol->suppressed_ion Competition for Charge/ Droplet Surface Access

Caption: Mechanism of ion suppression in electrospray ionization.

troubleshooting_tree start Inconsistent/Low Signal? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_prep Review Sample Prep check_is->check_prep Yes ok Problem Resolved implement_is->ok optimize_prep Optimize Sample Prep (e.g., switch to SPE) check_prep->optimize_prep check_chrom Review Chromatography check_prep->check_chrom Prep is optimal optimize_prep->ok optimize_chrom Optimize LC Method check_chrom->optimize_chrom optimize_chrom->ok

Caption: Troubleshooting decision tree for matrix effects.

References

Long-term stability of 2-Oxo-3-hydroxy-LSD under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of 2-Oxo-3-hydroxy-LSD (O-H-LSD) under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound in biological samples?

A1: For long-term stability, it is recommended to store samples containing this compound under refrigerated (approximately 4°C) or frozen (approximately -20°C) conditions.[1][2] Studies have shown no significant loss of the compound for up to 60 days under these conditions.[1][2]

Q2: How stable is this compound at room temperature?

A2: this compound shows significant degradation when stored at room temperature (around 24-25°C) or higher.[1][2][3] Therefore, prolonged storage at ambient temperatures should be avoided to ensure sample integrity.

Q3: What is the effect of pH on the stability of this compound?

A3: In urine samples, this compound is stable within the normal physiological pH range of 4.6 to 8.4 when stored under refrigerated or frozen conditions.[1][2] However, significant loss is observed at room temperature or higher within this pH range.[1][2]

Q4: How does light exposure affect the stability of this compound?

A4: While specific studies on the photostability of this compound are not extensively detailed in the provided results, its parent compound, LSD, is known to be sensitive to light. To minimize potential degradation, it is best practice to protect samples containing this compound from light by using amber-colored vials or by storing them in the dark.

Troubleshooting Guide

Issue: Lower than expected concentrations of this compound in analytical results.

Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify that samples were consistently stored at either refrigerated (4°C) or frozen (-20°C) temperatures. Avoid repeated freeze-thaw cycles.
Prolonged Storage at Room Temperature Review sample handling procedures to minimize the time samples are kept at ambient temperatures during processing and analysis.
Light Exposure Confirm that samples were protected from direct light sources throughout the storage and handling process. Use of amber vials is recommended.
pH of the Matrix While stable in a wide physiological pH range under cold storage, extreme pH values in the sample matrix could potentially affect stability. If applicable, check the pH of your samples.

Data on Long-Term Stability

The following tables summarize the stability of this compound under different storage conditions based on available literature.

Table 1: Stability of this compound in Urine

Storage TemperatureDurationpH RangeStability Outcome
RefrigeratedUp to 60 days4.6 - 8.4No significant loss[1][2]
FrozenUp to 60 days4.6 - 8.4No significant loss[1][2]
Room Temperature (24°C)Not specified4.6 - 8.4Significant loss[1][2]
Elevated Temperature (50°C)Not specified4.6 - 8.4Significant loss[1][2]

Experimental Protocols

General Protocol for Stability Testing of this compound in a Biological Matrix (e.g., Urine)

This protocol outlines a general procedure for assessing the long-term stability of this compound.

  • Sample Preparation:

    • Spike a pooled biological matrix (e.g., drug-free urine) with a known concentration of this compound.

    • Aliquot the spiked matrix into multiple amber-colored storage vials suitable for the intended storage conditions.

  • Storage Conditions:

    • Divide the aliquots into different storage groups:

      • Frozen (-20°C)

      • Refrigerated (4°C)

      • Room Temperature (25°C)

      • Elevated Temperature (e.g., 37°C or 50°C)

    • For each temperature, prepare separate sets for analysis at different time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).

  • Sample Analysis:

    • At each designated time point, retrieve the samples from their respective storage conditions.

    • Allow frozen samples to thaw completely at room temperature before processing.

    • Extract this compound from the matrix using a validated analytical method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Analyze the extracted samples using a sensitive and specific analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Evaluation:

    • Calculate the concentration of this compound in the samples from each time point.

    • Compare the concentrations at each time point to the initial concentration at Day 0 to determine the percentage of degradation.

    • Stability is typically considered acceptable if the mean concentration is within ±15% of the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Evaluation prep1 Spike biological matrix with this compound prep2 Aliquot into amber vials prep1->prep2 storage_frozen Frozen (-20°C) prep2->storage_frozen Distribute samples storage_fridge Refrigerated (4°C) prep2->storage_fridge Distribute samples storage_rt Room Temp (25°C) prep2->storage_rt Distribute samples analysis1 Sample Retrieval & Thawing storage_frozen->analysis1 Retrieve at intervals storage_fridge->analysis1 Retrieve at intervals storage_rt->analysis1 Retrieve at intervals analysis2 Extraction (LLE/SPE) analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 data1 Calculate Concentration analysis3->data1 data2 Determine % Degradation data1->data2

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting Low Analyte Concentration cluster_investigation Investigation Steps cluster_conclusion Potential Causes cluster_recommendation Recommendations start Low this compound Concentration Detected q1 Were samples stored at room temperature for extended periods? start->q1 q2 Were samples protected from light? q1->q2 No c1 Thermal Degradation q1->c1 Yes q3 Were samples subjected to multiple freeze-thaw cycles? q2->q3 Yes c2 Photodegradation q2->c2 No c3 Degradation due to Freeze-Thaw q3->c3 Yes r1 Ensure cold chain is maintained. Minimize time at room temperature. c1->r1 r2 Use amber vials and store in the dark. c2->r2 r3 Aliquot samples to avoid repeated freeze-thaw. c3->r3

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Strategies to minimize ion suppression for 2-Oxo-3-hydroxy-LSD in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion suppression for the analysis of 2-Oxo-3-hydroxy-LSD in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components of the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source. This leads to a decreased signal intensity for this compound, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. Given the low concentrations of this compound often found in biological samples, minimizing ion suppression is critical for reliable analysis.

Q2: What are the primary causes of ion suppression in the LC-MS/MS analysis of this compound?

A2: The primary causes of ion suppression for this compound in biological matrices such as plasma, blood, or urine are co-eluting endogenous compounds. These can include phospholipids, salts, proteins, and other metabolites that compete with this compound for ionization in the electrospray ionization (ESI) source.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: A common method to assess ion suppression is the post-extraction addition technique. In this method, a known amount of this compound is added to a blank matrix extract and the response is compared to that of the same amount of analyte in a pure solvent. A lower response in the matrix extract indicates the presence of ion suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: Yes, the use of a SIL-IS is highly recommended. A SIL-IS will co-elute with this compound and experience similar ion suppression effects. By using the ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively compensated, leading to more accurate and precise results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no signal for this compound Severe ion suppression from the sample matrix.- Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Optimize chromatographic separation to resolve this compound from interfering matrix components.- Dilute the sample, if sensitivity allows.
Poor reproducibility of results Inconsistent ion suppression across different samples.- Implement the use of a stable isotope-labeled internal standard (SIL-IS).- Ensure consistent sample preparation for all samples and standards.- Check for and clean any contamination in the LC-MS system.
Non-linear calibration curve Ion suppression is affecting the analyte response in a non-linear fashion.- Use matrix-matched calibration standards to mimic the ion suppression effects in the unknown samples.- Improve sample cleanup to reduce the overall matrix effect.
Peak tailing or fronting Co-eluting matrix components interfering with the chromatography.- Adjust the mobile phase composition or gradient profile to improve peak shape.- Consider a different stationary phase for better separation.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is a critical step in minimizing ion suppression. Below is a summary of data from a study by Dimitrova et al. (2023) comparing two different extraction methods for the analysis of this compound in blood.[1][2][3]

Parameter Method 1: Protein Precipitation (PPT) Method 2: Liquid-Liquid Extraction (LLE)
Sample Volume 200 µL200 µL
Extraction Solvent AcetonitrileNot specified in detail, but a common LLE solvent for this analyte is a mixture of dichloromethane (B109758) and isopropanol.
Recovery Rate (%) Low (31.6%)High (83.5–93.1%)
Ionization Effect (%) High Ionization Enhancement (165.5%)Not explicitly quantified, but the method is presented as more reliable.
Limit of Quantification (LOQ) 0.01875 ng/mL0.0125 ng/mL

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Blood

This protocol is based on the principles described in the literature for the extraction of LSD and its metabolites.[4][5]

Materials:

  • Whole blood sample

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • pH 9.5 carbonate buffer

  • Dichloromethane:isopropanol (95:5 v/v) extraction solvent

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 1 mL of whole blood, add a known amount of the internal standard solution.

  • Add 1 mL of pH 9.5 carbonate buffer and vortex for 30 seconds.

  • Add 5 mL of the dichloromethane:isopropanol extraction solvent.

  • Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline based on common SPE procedures for similar analytes.

Materials:

  • Urine sample

  • Stable isotope-labeled internal standard

  • Mixed-mode cation exchange SPE cartridge

  • Methanol (B129727) (for conditioning)

  • Water (for conditioning and washing)

  • Ammonium hydroxide (B78521) solution (5% in water)

  • Elution solvent (e.g., ethyl acetate:isopropanol, 80:20 v/v)

  • Centrifuge or vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • To 1 mL of urine, add a known amount of the internal standard.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulates.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not let the cartridge go dry.

  • Load the supernatant from the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Dry the cartridge thoroughly under vacuum or by centrifugation.

  • Elute the analyte and internal standard with 2 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Biological Sample (e.g., Blood, Urine) is_add Add Internal Standard sample->is_add prep Sample Preparation (LLE or SPE) is_add->prep extract Extract prep->extract evap Evaporate Solvent extract->evap recon Reconstitute evap->recon analysis LC-MS/MS Analysis recon->analysis data Data Processing & Quantification analysis->data

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_ion_suppression action_node action_node result_node result_node start Poor Signal or Reproducibility? check_is Using a SIL-IS? start->check_is implement_is Implement a Stable Isotope-Labeled Internal Standard check_is->implement_is No check_prep Sample Prep Adequate? check_is->check_prep Yes implement_is->check_prep improve_prep Improve Sample Cleanup: - Switch to SPE or LLE - Optimize current method check_prep->improve_prep No check_chrom Chromatography Optimized? check_prep->check_chrom Yes improve_prep->check_chrom optimize_chrom Optimize Separation: - Adjust gradient - Change column check_chrom->optimize_chrom No success Problem Resolved check_chrom->success Yes optimize_chrom->success

Caption: A troubleshooting decision tree for addressing ion suppression issues.

References

Troubleshooting and improving recovery rates of 2-Oxo-3-hydroxy-LSD during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxo-3-hydroxy-LSD. The following information is designed to help improve recovery rates and address common issues encountered during the extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound during extraction and storage?

A1: The stability of this compound is significantly influenced by temperature, pH, and light exposure. It is unstable at room temperature (24-50°C) and higher, showing significant degradation.[1][2] However, it is stable under refrigerated or frozen conditions.[1][2] The compound is also more stable within the normal physiological pH range of urine (4.6-8.4) when stored at low temperatures.[1][2] Exposure to fluorescent light can also contribute to degradation.[1][2]

Q2: What are the recommended storage conditions for this compound samples?

A2: For short-term storage (up to 24 hours), samples should be kept in an autosampler at 10°C.[3][4] For longer-term storage (up to 30 days), samples are stable at 4°C and -20°C.[3][4] To prevent degradation, it is crucial to store samples in the dark, preferably in amber vials or other light-blocking containers.

Q3: What are the most common methods for extracting this compound from biological matrices?

A3: The most common extraction methods are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[4][5][6][7] Anion-exchange polymer-based SPE has been shown to be effective, with an average extraction efficiency of 92%.[6] For LLE, a mixture of dichloromethane (B109758) and isopropanol (B130326) (1:1, v/v) has been used successfully.[4]

Q4: What analytical techniques are most suitable for the quantification of this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound.[1][7][8][9][10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires derivatization of the analyte.[5]

Troubleshooting Guides

Low Recovery Rates
IssuePotential CauseRecommended Solution
Low recovery of this compound Sample Degradation: Exposure to high temperatures, inappropriate pH, or light.Maintain low temperatures (refrigerated or frozen) throughout the extraction process.[1][2] Ensure the pH of the sample is within a stable range (4.6-8.4).[1][2] Protect samples from light by using amber vials or working under low-light conditions.
Inefficient Extraction: Suboptimal choice of extraction solvent or solid-phase material.For LLE, ensure the solvent system is appropriate for the polarity of this compound. A dichloromethane/isopropanol mixture (1:1, v/v) has proven effective.[4] For SPE, use an anion-exchange polymer-based column for optimal retention and elution.[6]
Poor Phase Separation (LLE): Emulsion formation at the solvent interface.Centrifuge the sample to break the emulsion. The addition of a small amount of salt (e.g., sodium chloride) can also help.
Analyte Loss During Solvent Evaporation: Over-drying the sample.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness.
Poor Chromatographic Peak Shape
IssuePotential CauseRecommended Solution
Peak Tailing Active sites on the column: Secondary interactions between the analyte and the stationary phase.Use a column with end-capping to block active silanol (B1196071) groups. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Column Overload: Injecting too much sample.Dilute the sample and re-inject.
Peak Fronting Column Overload: Injecting a sample in a solvent stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Split Peaks Clogged Frit or Column Channeling: Obstruction in the column inlet.Replace the column inlet frit. If the problem persists, the column may need to be replaced.
Co-elution with an Interfering Compound: Presence of a compound with a similar retention time.Optimize the chromatographic method to improve separation. Adjust the mobile phase gradient, temperature, or try a different column chemistry.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Urine

This protocol is adapted from a method using a positive-pressure manifold with an anion-exchange polymer-based solid-phase extraction column, which demonstrated an average extraction efficiency of 92%.[6]

  • Column Conditioning: Condition the SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Sample Loading: Load 1 mL of the urine sample onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of deionized water, followed by 2 mL of 100 mM acetate (B1210297) buffer (pH 4.5), and then 2 mL of methanol.

  • Drying: Dry the column under a stream of nitrogen for 5 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound from Oral Fluid

This protocol is based on a validated method for high-sensitivity quantification.[4]

  • Sample Preparation: To 500 µL of the oral fluid sample, add an appropriate internal standard.

  • Extraction: Add 500 µL of a dichloromethane/isopropanol mixture (1:1, v/v).

  • Mixing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the phases.

  • Solvent Collection: Transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Recovery Rates of this compound with Different Extraction Methods
Extraction MethodMatrixAverage Recovery Rate (%)Reference
Solid-Phase Extraction (Anion-Exchange)Urine92%[6]
Liquid-Liquid ExtractionOral Fluid>69%[3][4]
Liquid-Liquid ExtractionPlasma70-90%[10]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Various Matrices
Analytical MethodMatrixLODLOQReference
LC-MS/MSUrine0.025 ng/mL-[7]
LC-MS/MSBlood10 pg/mL50 pg/mL[9]
LC-MS/MSOral Fluid-0.01 ng/mL[3][4]
GC-MS/MSUrine-10 pg/mL[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Recovery of this compound start Start: Low Recovery Observed check_stability Check Sample Stability Parameters start->check_stability temp_ph Temperature and pH in optimal range? check_stability->temp_ph check_extraction Evaluate Extraction Procedure solvent Optimal solvent/SPE material? check_extraction->solvent check_analysis Verify Analytical Method instrument Instrument calibrated and performing correctly? check_analysis->instrument light Protected from light? temp_ph->light Yes end_bad Further Investigation Needed temp_ph->end_bad No, adjust conditions light->check_extraction Yes light->end_bad No, protect from light evaporation Gentle evaporation? solvent->evaporation Yes solvent->end_bad No, optimize extraction method evaporation->check_analysis Yes evaporation->end_bad No, adjust evaporation technique end_good Recovery Improved instrument->end_good Yes instrument->end_bad No, calibrate/maintain instrument

Caption: Troubleshooting workflow for low recovery of this compound.

SPE_Workflow Solid-Phase Extraction Workflow for this compound start Start condition 1. Condition SPE Column (Methanol, Water, Buffer) start->condition load 2. Load Sample condition->load wash1 3. Wash Column (Water, Acetate Buffer, Methanol) load->wash1 dry 4. Dry Column (Nitrogen Stream) wash1->dry elute 5. Elute Analyte (DCM/IPA/NH4OH) dry->elute evaporate 6. Evaporate & Reconstitute elute->evaporate end Ready for Analysis evaporate->end

Caption: Solid-Phase Extraction workflow for this compound.

References

Technical Support Center: Quantifying 2-Oxo-3-hydroxy-LSD in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-Oxo-3-hydroxy-LSD. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when measuring this compound in complex biological matrices such as blood, urine, and hair.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting for issues that may arise during the analytical process.

Sample Preparation and Extraction

Q1: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the possible causes and solutions?

A1: Low recovery during SPE is a common issue. Here’s a step-by-step guide to troubleshoot this problem:

  • Inadequate Sorbent Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample. Failure to do so can lead to poor retention of the analyte.

  • Incorrect pH: The pH of the sample and loading buffers is critical for efficient retention of this compound on the sorbent. The molecule's charge state can significantly affect its interaction with the stationary phase. Verify and adjust the pH as needed for your specific SPE sorbent.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery. Try reducing the sample volume or using a cartridge with a larger sorbent bed.

  • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the premature elution of this compound along with interferences. Use a weaker wash solvent or reduce the volume of the current wash solvent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Increase the elution solvent strength or volume. Sometimes, a combination of solvents can improve elution efficiency.

  • Analyte Instability: this compound can be unstable under certain conditions. Significant loss has been observed in samples stored at room temperature or higher (24-50°C).[1] Ensure samples are processed and stored at appropriate temperatures (refrigerated or frozen) to minimize degradation.[1]

Q2: How can I minimize the instability of this compound during sample storage and preparation?

A2: Analyte stability is a critical factor for accurate quantification. Here are some recommendations:

  • Temperature Control: Store biological samples at low temperatures. Refrigerated (4°C) and frozen (-20°C) conditions have shown no significant loss of this compound.[1] Avoid repeated freeze-thaw cycles.

  • pH Management: Maintain a pH within the normal physiological range of the biological matrix (e.g., urine pH 4.6-8.4) during storage, as significant loss can occur at extreme pH values, especially at room temperature.[1]

  • Light Protection: LSD and its metabolites can be sensitive to light.[2] Store samples in amber vials or protect them from direct light exposure to prevent photodegradation.

  • Minimize Processing Time: Process samples as quickly as possible to reduce the chance of degradation.

Chromatographic Analysis (LC-MS/MS & GC-MS/MS)

Q3: My LC-MS/MS analysis of this compound is showing significant signal suppression or enhancement. How can I mitigate these matrix effects?

A3: Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, are a major challenge in LC-MS/MS.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Optimize your SPE or liquid-liquid extraction (LLE) protocol.

  • Chromatographic Separation: Modify your HPLC method to achieve better separation of this compound from the matrix components causing ion suppression or enhancement. This can involve changing the column, mobile phase composition, or gradient profile.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended. It can compensate for matrix effects as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Some studies have reported slight ion suppression for this compound in LC-MS/MS analysis.[2]

Q4: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound in my LC-MS/MS chromatogram. What should I check?

A4: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

  • Column Contamination or Degradation: The analytical column can become contaminated with matrix components over time. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.

  • Extra-Column Dead Volume: Check all connections between the injector, column, and detector for any dead volume that could cause peak broadening.

  • pH of the Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Ensure the pH is stable and appropriate for the column and analyte.

  • Column Overload: Injecting too much analyte can lead to peak fronting.[3] Try diluting the sample.

Q5: I am using GC-MS/MS and facing issues with the derivatization of this compound. What are the common problems and solutions?

A5: GC-MS analysis of this compound typically requires a derivatization step, such as trimethylsilylation, to increase its volatility and thermal stability.[4][5]

  • Incomplete Derivatization: This can be caused by the presence of moisture in the sample or reagents, incorrect reaction temperature or time, or an inappropriate ratio of derivatizing agent to analyte. Ensure all glassware is dry, use anhydrous solvents, and optimize the derivatization conditions.

  • Degradation of the Derivative: Some derivatives can be unstable. Analyze the samples as soon as possible after derivatization.

  • Choice of Derivatizing Agent: For this compound, silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are commonly used.[5] Ensure you are using a suitable reagent for the hydroxyl groups present in the molecule.

  • GC-MS System Issues: The non-volatile nature and low thermostability of underivatized LSD and its metabolites can be problematic for GC-MS.[6] Ensure the injector port temperature is optimized to prevent thermal degradation while ensuring efficient volatilization of the derivative.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and detection (LOD) for this compound in various biological matrices as reported in the literature.

Table 1: Limits of Quantification (LOQ) and Detection (LOD) of this compound by LC-MS/MS

Biological MatrixLOQLODReference
Blood0.1 ng/mL0.01 ng/mLDolder et al. (as cited in[6])
Blood0.0125 ng/mL-[5]
Urine0.025 ng/mL0.025 ng/mL[7]
HairBelow LOQ0.5 pg/mg[7]

Table 2: Limits of Quantification (LOQ) and Detection (LOD) of this compound by GC-MS/MS

Biological MatrixLOQ/LODValueReference
UrineLOD10 pg/mL[4]

Experimental Protocols

Below are generalized methodologies for the quantification of this compound based on published methods.

Protocol 1: LC-MS/MS Quantification in Urine

This protocol is a summary of common steps and should be optimized for your specific instrumentation and laboratory conditions.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d3).

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by equilibration buffer.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: GC-MS/MS Quantification in Urine

This protocol requires derivatization and is based on established methods for LSD metabolites.[4][5]

  • Sample Preparation (Solid-Phase Extraction):

    • Follow a similar SPE procedure as described in Protocol 1 to extract this compound from the urine sample.

  • Derivatization:

    • Evaporate the SPE eluate to complete dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 20-30 minutes) to facilitate the derivatization of the hydroxyl groups.

    • Cool the sample to room temperature before injection.

  • GC-MS/MS Analysis:

    • GC System: A gas chromatograph with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Use a splitless injection mode.

    • Oven Temperature Program: A temperature gradient to separate the derivatized analyte from other components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion chemical ionization (PICI) or electron ionization (EI) mode.

    • Detection: Selected Reaction Monitoring (SRM) of characteristic transitions for the derivatized this compound.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and troubleshooting logic.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Blood, Hair) Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Wash Wash Step Extraction->Wash Elution Elution Wash->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS/MS) Evaporation->Derivatization LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing GC_MS_MS GC-MS/MS Analysis GC_MS_MS->Data_Processing Derivatization->GC_MS_MS

Caption: General experimental workflow for this compound quantification.

troubleshooting_low_recovery start Low Recovery in SPE check_conditioning Check Sorbent Conditioning start->check_conditioning check_ph Verify Sample/Buffer pH start->check_ph check_overload Assess for Sample Overload start->check_overload check_wash Evaluate Wash Solvent Strength start->check_wash check_elution Optimize Elution Solvent start->check_elution solution_conditioning Re-condition/ Equilibrate Properly check_conditioning->solution_conditioning solution_ph Adjust pH to Optimize Retention check_ph->solution_ph solution_overload Reduce Sample Volume/ Use Larger Cartridge check_overload->solution_overload solution_wash Use Weaker or Less Volume of Wash check_wash->solution_wash solution_elution Increase Elution Solvent Strength/Volume check_elution->solution_elution

Caption: Troubleshooting logic for low SPE recovery.

troubleshooting_matrix_effects start Signal Suppression/ Enhancement improve_cleanup Improve Sample Cleanup (SPE/LLE) start->improve_cleanup optimize_hplc Optimize Chromatographic Separation start->optimize_hplc use_is Use Stable Isotope-Labeled Internal Standard start->use_is dilute_sample Dilute Sample start->dilute_sample matrix_matched Use Matrix-Matched Calibrators start->matrix_matched a a b b c c d d e e

Caption: Strategies to mitigate LC-MS/MS matrix effects.

References

Improving the linearity and range of 2-Oxo-3-hydroxy-LSD calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Oxo-3-hydroxy-LSD.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is not linear. What are the common causes and solutions?

A1: Non-linearity in calibration curves can stem from several factors. Here are some common issues and how to address them:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the calibration range to include higher concentration standards to confirm saturation. If saturation is observed, dilute the samples to fall within the linear range of the assay.

  • Matrix Effects: Components in the biological matrix (e.g., urine, blood, hair) can interfere with the ionization of this compound, causing ion suppression or enhancement.[1][2]

    • Solution: Incorporate an internal standard, ideally a stable isotope-labeled version of the analyte, to compensate for matrix effects. Additionally, optimizing the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) can help remove interfering substances.[3][4]

  • Inappropriate Calibration Model: A linear regression model may not be suitable for the entire concentration range.

    • Solution: Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model to better fit the data, especially over a wide dynamic range.[5]

  • Analyte Instability: this compound can be sensitive to temperature and pH.[6][7]

    • Solution: Ensure proper storage of standards and samples. Stability studies have shown that this compound is stable in urine under refrigerated and frozen conditions within a normal physiological pH range (4.6-8.4) but can degrade at room temperature or higher.[6][7]

Q2: I am observing a wide variability in my results. How can I improve the precision and accuracy of my measurements?

A2: Poor precision and accuracy can be attributed to several factors throughout the analytical workflow. Consider the following:

  • Sample Preparation Inconsistency: Manual sample preparation steps can introduce variability.

    • Solution: Automate sample preparation where possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Employing a robust extraction method like solid-phase extraction (SPE) can improve reproducibility.[4]

  • Internal Standard Issues: The internal standard is crucial for correcting variability.

    • Solution: Use a stable isotope-labeled internal standard (e.g., this compound-d3) if available. Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.

  • LC-MS/MS System Performance: Fluctuations in the LC-MS/MS system can lead to inconsistent results.

    • Solution: Regularly perform system suitability tests to check for retention time shifts, peak shape, and signal intensity. Ensure the system is properly calibrated and maintained.

Q3: What is a typical linear range for this compound calibration curves?

A3: The linear range of a calibration curve for this compound can vary depending on the analytical method, matrix, and instrumentation. However, published methods provide some common ranges. For instance, in urine analysis using LC-MS, a linear range of 0-8000 pg/mL has been reported with a correlation coefficient (r²) greater than 0.99.[8][9] Another study using GC-MS/MS reported a linear calibration curve from 10 pg/mL to 5000 pg/mL.[4] In blood analysis, linear ranges have been established at concentrations as low as 0.0125 ng/mL up to higher levels, with good linearity (R² > 0.99).[1][2]

Troubleshooting Guides

Issue: Poor Peak Shape and Chromatography

Symptoms:

  • Tailing or fronting peaks for this compound.

  • Broad peaks leading to poor resolution.

  • Inconsistent retention times.

Possible Causes and Solutions:

Cause Solution
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Improper Mobile Phase pH Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase.
Issue: Low Signal Intensity or Sensitivity

Symptoms:

  • Difficulty in detecting low concentrations of this compound.

  • Low signal-to-noise ratio.

Possible Causes and Solutions:

Cause Solution
Suboptimal MS Parameters Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound. Multiple reaction monitoring (MRM) transitions for this compound have been reported as 356→237 and 356→222 m/z.[1][2]
Inefficient Sample Extraction Evaluate different extraction techniques (e.g., LLE, SPE) to improve recovery. A study reported recovery rates of over 83% for a specific LC-MS/MS method in blood.[1][2]
Ion Suppression As mentioned in the FAQs, matrix effects can significantly reduce signal intensity. Improve sample cleanup or use a more effective internal standard.
Analyte Degradation Ensure proper sample handling and storage to prevent degradation.[6][7]

Quantitative Data Summary

Parameter Matrix Method Value Reference
Linear Range UrineLC-MS/Ion Trap MS0 - 8000 pg/mL (r² > 0.99)[8][9]
UrineGC-MS/MS10 - 5000 pg/mL[4]
BloodLC-MS/MS0.0125 - 5 ng/mL (R² > 0.99)[1]
Limit of Detection (LOD) UrineLC-MS/MS0.025 ng/mL[3]
HairLC-MS/MS0.5 pg/mg[3]
BloodLC-MS/MS0.0025 ng/mL[1][2]
Limit of Quantification (LOQ) UrineLC-MS/Ion Trap MS400 pg/mL[8][9]
BloodLC-MS/MS0.0125 ng/mL[1][2]
PlasmaLC-MS/MS0.1 ng/mL[5][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is a generalized procedure based on common LLE methods.

  • Sample Preparation:

    • Pipette 1 mL of urine into a clean glass tube.

    • Add the internal standard solution.

    • Add 1 mL of pH 9.5 carbonate buffer and vortex.

  • Extraction:

    • Add 5 mL of an organic solvent mixture (e.g., n-butyl chloride/acetonitrile, 4:1 v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a generalized procedure based on common SPE methods.

  • Sample Pre-treatment:

    • Centrifuge 2 mL of urine at 3000 rpm for 10 minutes.

    • Add the internal standard to 1 mL of the supernatant.

    • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6) and vortex.

  • SPE Column Conditioning:

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is pretreatment Pre-treatment (e.g., Buffering) add_is->pretreatment lle Liquid-Liquid Extraction pretreatment->lle spe Solid-Phase Extraction pretreatment->spe evaporation Evaporation lle->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms

Caption: General experimental workflow for this compound analysis.

troubleshooting_linearity issue Non-Linear Calibration Curve cause1 Detector Saturation issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Inappropriate Model issue->cause3 cause4 Analyte Instability issue->cause4 solution1 Dilute Samples cause1->solution1 solution2 Use Internal Standard / Improve Cleanup cause2->solution2 solution3 Use Weighted Regression cause3->solution3 solution4 Proper Sample Storage cause4->solution4

Caption: Troubleshooting logic for non-linear calibration curves.

References

Refining sample preparation for trace-level detection of 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace-level detection of 2-Oxo-3-hydroxy-LSD (O-H-LSD). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their sample preparation and analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the sample preparation and analysis of O-H-LSD.

Q1: Why is this compound a better target analyte than LSD for detecting LSD use?

A1: this compound is the major metabolite of LSD.[1][2] It is typically present in urine at concentrations 16 to 43 times higher than the parent LSD compound.[1][3] This significantly increases the window of detection for LSD use.[4]

Q2: I am experiencing low recovery of O-H-LSD from my samples. What are the potential causes and solutions?

A2: Low recovery can be due to several factors:

  • Analyte Instability: O-H-LSD is sensitive to temperature and light.[1][5] Significant loss of the analyte can occur when samples are stored at room temperature or higher.[1]

    • Solution: Keep samples refrigerated or frozen and protected from light during storage and processing.[1]

  • Improper pH during Extraction: The efficiency of both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is pH-dependent.

    • Solution: For LLE, ensure the aqueous phase is at a basic pH to neutralize the analyte for efficient extraction into an organic solvent. For SPE, follow the pH recommendations for the specific sorbent being used.

  • Inefficient Extraction Method: The chosen extraction method may not be optimal for your sample matrix.

    • Solution: Consider comparing the efficiency of LLE and SPE. While LLE is a common technique, SPE can offer cleaner extracts and higher recovery if the appropriate cartridge and protocol are used.[6][7][8]

Q3: My analytical results are inconsistent, showing high variability between replicate samples. What could be the issue?

A3: High variability can stem from:

  • Matrix Effects: Components in the biological matrix (e.g., urine, blood) can interfere with the ionization of O-H-LSD in the mass spectrometer, leading to ion suppression or enhancement.[9]

    • Solution: Employ a robust sample cleanup method like SPE to remove interfering substances. Using a stable isotope-labeled internal standard, such as 2-oxo-3-hydroxy-LAMPA, is crucial to compensate for matrix effects and variations in extraction efficiency.[4][6]

  • Inconsistent Sample Handling: Variations in temperature, light exposure, or extraction timing between samples can lead to inconsistent degradation or recovery.

    • Solution: Standardize your entire workflow, from sample thawing to final analysis, ensuring all samples are treated identically.

Q4: I am concerned about the stability of O-H-LSD in my samples during long-term storage. What are the best practices?

A4: For long-term storage, it is recommended to keep urine samples frozen.[1] Studies have shown no significant loss of O-H-LSD in urine samples stored frozen for up to 60 days within a normal physiological pH range (4.6-8.4).[1] However, stability can be compromised at room temperature or higher.[1]

Q5: Are there any known interferences I should be aware of when analyzing O-H-LSD?

A5: While comprehensive studies have shown no interference from a wide range of structurally similar compounds, common over-the-counter drugs, prescription medications, and other drugs of abuse, it is always good practice to validate the method for specificity in your laboratory's context.[1] The use of a highly specific detection method like tandem mass spectrometry (LC-MS/MS) minimizes the risk of interferences.[9][10]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques for O-H-LSD analysis from urine.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer 1 mL of the supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Add an appropriate amount of a working solution of a suitable internal standard (e.g., 2-oxo-3-hydroxy-LAMPA).[6]

  • pH Adjustment:

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride or a mixture of chloroform (B151607) and isopropanol).[4]

    • Vortex or mechanically shake the mixture for 10-15 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange cartridge, which is commonly used for the extraction of basic drugs like O-H-LSD.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard and a buffer to adjust the pH as recommended by the SPE cartridge manufacturer.

  • Cartridge Conditioning:

    • Condition the SPE cartridge sequentially with methanol (B129727) and the pre-treatment buffer. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a series of solvents to remove matrix interferences. This typically includes an acidic aqueous wash followed by an organic solvent wash (e.g., methanol).

  • Analyte Elution:

    • Elute the O-H-LSD and internal standard from the cartridge using a basic organic solvent mixture (e.g., methanol with ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on O-H-LSD detection.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

Analytical MethodMatrixLODLOQ
LC-MS/MSUrine0.025 ng/mL[10]400 pg/mL[4]
GC-MS/MSUrine-10 pg/mL[6]
LC-MS/MSHair0.5 pg/mg[10]-
LC-MS/MSOral Fluid-0.01 ng/mL[2]
LC-MS/MSBlood0.01875 ng/mL[11]0.0125 ng/mL[11]

Table 2: Observed Concentrations of this compound in Authentic Samples

MatrixConcentration RangeMean Concentration
Urine8021 - 28466 pg/mL[12]3470 pg/mL[6][8]
Urine732 - 112,831 pg/mL[3]16,340 pg/mL[3]
Urine4.19 - 25.2 ng/mL[10]-
Oral Fluid0.01 - 1.53 ng/mL[2]-

Visual Workflow

The following diagram illustrates a general workflow for the sample preparation and analysis of this compound.

Sample_Preparation_Workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Sample Urine/Blood Sample Storage Store Frozen & Protected from Light Sample->Storage Add_IS Add Internal Standard Storage->Add_IS LLE Liquid-Liquid Extraction (Basic pH) Add_IS->LLE Option 1 SPE Solid-Phase Extraction Add_IS->SPE Option 2 Evaporation Evaporate to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for O-H-LSD sample preparation and analysis.

References

Validation & Comparative

A Comprehensive Guide to the Analytical Validation of 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of 2-Oxo-3-hydroxy-LSD, the major metabolite of lysergic acid diethylamide (LSD). As the concentration of this compound in biological samples is often significantly higher than that of the parent drug, it serves as a crucial biomarker for detecting LSD use, extending the window of detection.[1][2][3][4][5] This document outlines validated methodologies, presents key performance data, and illustrates the relevant biological pathways to aid researchers in selecting and implementing the most suitable analytical techniques for their specific needs.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common and well-validated methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Performance Comparison

The following tables summarize the validation parameters for the quantification of this compound using LC-MS/MS and GC-MS across various biological samples.

Table 1: LC-MS/MS Method Validation Parameters for this compound

Biological MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Urine0 - 8000 pg/mL400 pg/mL400 pg/mL[1][6]
UrineNot Specified0.025 ng/mLNot Specified[7]
HairNot Specified0.5 pg/mgBelow LOQ in one case[7]
PlasmaNot Specified0.01 ng/mL0.1 ng/mL[8]
BloodNot Specified10 pg/mL50 pg/mL[9]
BloodNot SpecifiedNot Specified0.0125 - 0.01875 ng/mL[3][10][11]
Oral FluidNot SpecifiedNot SpecifiedNot Specified[12]

Table 2: GC-MS Method Validation Parameters for this compound

Biological MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Urine10 - 5000 pg/mL10 pg/mL10 pg/mL[2][5]
Urine0.5 - 50.0 ng/mL0.5 ng/mL1.0 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of this compound.

LC-MS/MS Protocol for this compound in Urine

This protocol is a composite based on methodologies described in the literature.[1][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an internal standard (e.g., 2-oxo-3-hydroxy-LAMPA).

  • Add 1 mL of a pH 9.5 carbonate buffer.

  • Add 5 mL of an organic solvent mixture (e.g., dichloromethane:isopropanol, 9:1 v/v).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 340.2

  • Product Ions (m/z): 223.1, 295.2 (quantifier and qualifier).

  • Collision Energy: Optimized for the specific instrument.

GC-MS Protocol for this compound in Urine

This protocol is a composite based on methodologies described in the literature.[2][5]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 2 mL of urine, add an internal standard (e.g., 2-oxo-3-hydroxy-LAMPA).

  • Perform solid-phase extraction using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with deionized water, followed by methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

2. Gas Chromatography Conditions

  • Column: A capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM).

  • Ions to Monitor (m/z): Specific ions for the TMS-derivatized this compound and internal standard.

Signaling Pathways and Metabolism

Understanding the biological context of this compound is essential for interpreting analytical results.

LSD Metabolism and Signaling Pathway

LSD is extensively metabolized in the liver, primarily to this compound.[8] The pharmacological effects of LSD are mediated through its interaction with various neurotransmitter receptors, most notably the serotonin (B10506) 5-HT2A receptor.[7] While the pharmacological activity of this compound is significantly reduced compared to its parent compound, it still exhibits some activity at serotonin 5-HT2 receptors.[1]

LSD_Pathway cluster_metabolism Metabolism (Liver) cluster_signaling Pharmacological Action (Brain) LSD LSD Metabolite This compound LSD->Metabolite CYP450 Enzymes Receptor Serotonin 5-HT2A Receptor LSD->Receptor High Affinity Agonist Metabolite->Receptor Reduced Affinity Signaling Downstream Signaling (e.g., Phospholipase C activation) Receptor->Signaling Effect Psychoactive Effects Signaling->Effect

Caption: Metabolism of LSD and its interaction with the serotonin 5-HT2A receptor.

Experimental Workflow for Analytical Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application SamplePrep Sample Preparation (Extraction & Derivatization) Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Selectivity Selectivity & Specificity Detection->Selectivity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Stability Analyte Stability Detection->Stability RoutineAnalysis Routine Sample Analysis

Caption: A typical workflow for the validation of an analytical method.

References

A Comparative Analysis of LC-MS/MS and GC-MS for the Quantification of 2-Oxo-3-hydroxy-LSD

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the analytical methodologies for 2-Oxo-3-hydroxy-LSD, a major metabolite of lysergic acid diethylamide (LSD). This document provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this critical biomarker in forensic and clinical settings.

The detection of this compound (O-H-LSD) is often preferred over the parent drug, LSD, due to its higher concentrations and longer detection window in biological samples such as urine.[1][2][3][4][5] The choice between LC-MS/MS and GC-MS for its analysis is a critical decision for laboratories, depending on factors such as sensitivity requirements, sample matrix, and throughput needs. This guide presents a comparative overview of both techniques, supported by experimental data and detailed protocols.

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes the quantitative performance parameters reported for LC-MS/MS and GC-MS methods for the analysis of this compound. Data has been compiled from various validated methods in scientific literature.

ParameterLC-MS/MSGC-MSSource(s)
Limit of Detection (LOD) 0.01 ng/mL - 250 pg/mL~10 pg/mL[6][7][8][9][3]
Limit of Quantification (LOQ) 0.1 ng/mL - 250 pg/mL10 pg/mL[6][7][8][3]
Linearity (Upper Limit) up to 30,000 pg/mLup to 5000 pg/mL[7][3]
Sample Volume 100 µL - 2 mL~5 mL[5][1]
Derivatization Required? NoYes (typically trimethylsilylation)[5][3]

Experimental Protocols

LC-MS/MS Methodology

Liquid chromatography-tandem mass spectrometry is frequently considered the method of choice for the determination of LSD and its metabolites in biological samples due to its high sensitivity and specificity without the need for derivatization.[5]

Sample Preparation (Urine):

  • To 1 mL of urine, 50 µL of an internal standard working solution (e.g., 2-oxo-3-hydroxy-LAMPA) is added.[3]

  • The sample is vortex-mixed for 10 seconds.

  • Solid-phase extraction (SPE) is commonly employed for sample cleanup and concentration. Varian Bond Elut Certify or similar SPE cartridges can be used.[3]

  • The eluate is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Separation is typically achieved on a reversed-phase column.[6][8]

  • Mass Spectrometry: A triple-stage quadrupole mass spectrometer is used for identification and quantification.[6][8] The instrument is operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is common.[5]

GC-MS Methodology

Gas chromatography-mass spectrometry offers high sensitivity but requires a derivatization step to improve the volatility and thermal stability of this compound.[5]

Sample Preparation and Derivatization (Urine):

  • Urine samples are extracted using solid-phase extraction cartridges (e.g., Varian Bond Elut Certify).[3]

  • The eluate containing the analyte and internal standard is evaporated.

  • Derivatization: The dried extract is subjected to trimethylsilylation to create a more volatile derivative suitable for GC analysis.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Gas Chromatography: A temperature-programmed on-column injection is often used.[1]

  • Mass Spectrometry: Tandem mass spectrometry (GC-MS/MS) with positive ion chemical ionization and selected reaction monitoring is employed for confirmatory identification and quantification.[3]

Visualizing the Analytical Workflows

The following diagrams illustrate the general experimental workflows for both LC-MS/MS and GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine/Plasma Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Recon->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data MSMS->Data Data Acquisition

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Deriv Derivatization (TMS) Evap->Deriv GC Gas Chromatography Deriv->GC MSMS Tandem Mass Spectrometry GC->MSMS Data Data MSMS->Data Data Acquisition Comparison_Diagram cluster_LCMSMS LC-MS/MS cluster_GCMS GC-MS LC_Adv Advantages: - No derivatization required - Shorter sample preparation - Suitable for thermolabile compounds LC_Disadv Disadvantages: - Potential for matrix effects GC_Adv Advantages: - High sensitivity - Good chromatographic resolution GC_Disadv Disadvantages: - Derivatization is necessary - Longer sample preparation time - Not ideal for non-volatile compounds Analyte This compound Analysis cluster_LCMSMS cluster_LCMSMS Analyte->cluster_LCMSMS cluster_GCMS cluster_GCMS Analyte->cluster_GCMS

References

2-Oxo-3-hydroxy-LSD: A More Reliable Biomarker for LSD Consumption than the Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The detection of lysergic acid diethylamide (LSD) in biological samples presents a significant analytical challenge due to the typically low doses administered and its rapid metabolism.[1][2] Consequently, identifying a stable and abundant biomarker is crucial for reliably confirming LSD consumption in clinical and forensic settings. Emerging evidence strongly indicates that 2-oxo-3-hydroxy-LSD (O-H-LSD), a major metabolite of LSD, serves as a more dependable biomarker than the parent drug itself.[3][4] This guide provides a comprehensive comparison of this compound and LSD, supported by experimental data, to assist researchers and professionals in the field.

Superiority of this compound as a Biomarker

The primary advantages of using this compound as a biomarker over LSD are its significantly higher concentrations in biological matrices, particularly urine, and its longer detection window.[5][6] Studies have consistently shown that urinary concentrations of this compound can be 4 to 43 times greater than those of LSD.[7][8][9] This substantial difference in concentration facilitates easier detection and confirmation of LSD use, even when the parent compound is no longer detectable.[5]

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, highlighting the superior characteristics of this compound as a biomarker.

Table 1: Comparison of Urinary Concentrations of LSD and this compound

Study (Year)Number of SamplesAverage LSD Concentration (pg/mL)Average this compound Concentration (pg/mL)Concentration Ratio (O-H-LSD/LSD)
Verstraete & Van de Velde (1999)[8]4561 - 70078021 - 284664 - 41
Stout et al. (1999)[5][10]493573470~9.7
Klette et al. (2000)[9]144--16 - 43
Jang et al. (2015)[11][12]2480 and 27004190 and 25200~8.7 and ~9.3

Table 2: Pharmacokinetic Properties of LSD and this compound

ParameterLSDThis compoundReference
Half-life (plasma) ~3.6 hoursLonger than LSD[1][13]
Time to peak concentration (plasma) ~1.5 hours-[13]
Urinary Excretion (within 24h of oral dose) ~1% of dose~13% of dose[13]

Metabolic Pathway of LSD

LSD is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[1][7] The major metabolic pathway leads to the formation of this compound.[14][15] Understanding this pathway is essential for interpreting analytical results.

LSD Lysergic Acid Diethylamide (LSD) Metabolism Hepatic Metabolism (Cytochrome P450 Enzymes) LSD->Metabolism OH_LSD This compound (O-H-LSD) Major Metabolite Metabolism->OH_LSD Major Pathway Other Other Minor Metabolites (e.g., nor-LSD, 2-oxo-LSD) Metabolism->Other Minor Pathways Excretion Urinary Excretion OH_LSD->Excretion Other->Excretion

Caption: Metabolic pathway of LSD to its major metabolite, this compound.

Experimental Protocols for Analysis

The reliable detection and quantification of LSD and this compound in biological matrices necessitate sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][8][11]

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in the analysis is the extraction and purification of the analytes from the biological matrix. Solid-phase extraction is a widely used method.[5][8]

Protocol for Solid-Phase Extraction of Urine Samples: [5][16]

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., lysergic acid methylpropylamide and 2-oxo-3-hydroxy-LAMPA) to the urine sample.[5][16]

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Varian Bond Elut Certify) with methanol (B129727) followed by a buffer solution.[5][16]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analytes (LSD and this compound) from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of LSD and its metabolites in urine.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample SPE Solid-Phase Extraction (SPE) Urine->SPE Derivatization Derivatization (for GC-MS) (e.g., Trimethylsilylation) SPE->Derivatization LCMS LC-MS/MS SPE->LCMS GCMS GC-MS/MS Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: A typical analytical workflow for the determination of LSD and its metabolites.

Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is often necessary to improve the chromatographic properties and thermal stability of the analytes. Trimethylsilylation is a common derivatization technique used for LSD and this compound.[5]

Protocol for Trimethylsilylation: [5]

  • Transfer the dried extract to a reaction vial.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 20 minutes).

  • Cool the sample to room temperature before injection into the GC-MS system.

Conclusion

The available scientific evidence strongly supports the use of this compound as a more reliable and sensitive biomarker for LSD consumption compared to the parent drug. Its higher concentration and longer detection window in urine significantly enhance the ability to confirm LSD use in forensic and clinical investigations. For researchers and drug development professionals, focusing on this compound as the primary target analyte will lead to more robust and accurate findings. The implementation of validated analytical methods, such as LC-MS/MS, is essential for the precise quantification of this key metabolite.

References

Stability Under Scrutiny: A Comparative Analysis of 2-Oxo-3-hydroxy-LSD and Other Key LSD Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of drug metabolites is paramount for accurate bioanalytical testing and pharmacokinetic modeling. This guide provides a comparative stability analysis of 2-Oxo-3-hydroxy-LSD (O-H-LSD), the principal metabolite of lysergic acid diethylamide (LSD), alongside LSD itself and another significant metabolite, N-desmethyl-LSD (nor-LSD).

The data presented herein is compiled from various scientific studies, offering insights into the degradation of these compounds under different storage conditions, including temperature, pH, and light exposure. This information is critical for establishing proper sample handling and storage protocols to ensure the integrity of analytical results.

Comparative Stability Data

The following tables summarize the quantitative stability data for LSD, this compound, and nor-LSD in urine under various conditions. It is important to note that the data is collated from different studies, and direct comparison may be limited due to variations in experimental methodologies.

Table 1: Stability of LSD in Urine [1][2][3]

Storage ConditionDurationAnalyte Remaining (%)Reference
25°C (in dark)4 weeksNo significant loss[1][2][3]
37°C (in dark)4 weeks~70%[1][2][3]
45°C (in dark)4 weeks~60%[1][2][3]
4°C (protected from light)3 daysStable
22°C (protected from light)3 daysStable
Room Temperature (exposed to light, transparent container)VariesSignificant loss (dependent on light intensity and duration)[1][2][3]
Frozen (-20°C)60 daysStable

Table 2: Stability of this compound (O-H-LSD) in Urine [4][5][6]

Storage ConditionpHDurationAnalyte Remaining (%)Reference
Refrigerated (4-8°C)4.6 - 8.460 daysNo significant loss[4][5][6]
Frozen (-20°C)4.6 - 8.460 daysNo significant loss[4][5][6]
Room Temperature (24°C)4.6 - 8.49 daysSignificant loss[4][5][6]
50°C4.6 - 8.49 daysSignificant loss[4][5][6]

Table 3: Short-Term Stability of LSD, this compound (O-H-LSD), and N-desmethyl-LSD (nor-LSD) in Urine at 5 µg/L (pH 6.5, protected from light)

Storage TemperatureAnalyteDuration (Days)Analyte Remaining (%)
-20°CLSD30Stable
O-H-LSD30Stable
nor-LSD30Stable
4°CLSD3Stable
O-H-LSD30>90%
nor-LSD30>90%
22°CLSD3Stable
O-H-LSD7~50%
nor-LSD7~60%

Experimental Protocols

The stability of LSD and its metabolites is typically assessed using validated chromatographic methods coupled with mass spectrometry. A general outline of a common experimental protocol is provided below.

Protocol: Stability Assessment of LSD Metabolites in Urine by LC-MS/MS

  • Sample Preparation:

    • Fortify drug-free urine with known concentrations of LSD, O-H-LSD, and nor-LSD.

    • Adjust the pH of the urine samples to the desired levels (e.g., 4.6, 6.5, 8.4) using appropriate buffers.

    • Aliquot the samples into suitable storage containers (e.g., amber glass vials to protect from light).

  • Storage Conditions:

    • Store the prepared samples under various conditions, including different temperatures (-20°C, 4°C, 22°C, 37°C, 45°C) and light exposures (dark vs. ambient light).

  • Sample Analysis:

    • At specified time points (e.g., day 0, 1, 3, 7, 14, 30, 60), retrieve the samples for analysis.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix.

    • Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Quantify the concentration of each analyte against a calibration curve prepared with freshly made standards.

  • Data Analysis:

    • Calculate the percentage of the initial analyte concentration remaining at each time point for each storage condition.

    • Determine the degradation kinetics and half-life of each compound under the tested conditions.

Visualizations

Metabolic Pathway of LSD

The following diagram illustrates the primary metabolic pathways of LSD in humans.

LSD_Metabolism LSD LSD NorLSD nor-LSD LSD->NorLSD N-demethylation Oxo2LSD 2-oxo-LSD LSD->Oxo2LSD Oxidation OH_LSD This compound (O-H-LSD) Oxo2LSD->OH_LSD Hydroxylation

Primary metabolic pathways of LSD.
Experimental Workflow for Stability Analysis

This diagram outlines a typical workflow for conducting a stability analysis of drug metabolites.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation Prep1 Fortify Urine with Analytes Prep2 Adjust pH Prep1->Prep2 Prep3 Aliquot into Storage Containers Prep2->Prep3 Storage Incubate under Varied Conditions (Temp, Light, Time) Prep3->Storage Analysis1 Sample Extraction (SPE or LLE) Storage->Analysis1 Analysis2 LC-MS/MS Analysis Analysis1->Analysis2 Analysis3 Quantification Analysis2->Analysis3 Data Calculate % Remaining and Degradation Rate Analysis3->Data

Workflow for metabolite stability testing.

References

Unveiling the Blind Spot: Cross-Reactivity of 2-Oxo-3-hydroxy-LSD in Standard Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the cross-reactivity of a key lysergic acid diethylamide (LSD) metabolite, 2-Oxo-3-hydroxy-LSD, in commonly used immunoassay screening tests.

The detection of lysergic acid diethylamide (LSD) use presents a significant analytical challenge due to the extremely low concentrations of the parent drug excreted in urine.[1] A major metabolite, this compound, has been identified in urine at concentrations 4 to 40 times higher than LSD, making it a crucial biomarker for confirming LSD exposure.[1][2][3] However, the ability of standard LSD immunoassays to detect this metabolite varies considerably, a factor of critical importance for accurate toxicological screening. This guide provides a comparative analysis of the cross-reactivity of this compound in several widely used immunoassay platforms, supported by available experimental data and detailed methodologies.

Performance Comparison: Cross-Reactivity of this compound

The cross-reactivity of an immunoassay determines its ability to detect substances other than its primary target analyte. For LSD screening, low cross-reactivity to the major metabolite, this compound, can lead to false-negative results, underestimating the prevalence of LSD use. The following table summarizes the reported cross-reactivity percentages of this compound in three common immunoassay technologies.

Immunoassay PlatformManufacturerCross-Reactivity of this compound (%)
EMIT® (Enzyme Multiplied Immunoassay Technique)Syva Company1.7
CEDIA® (Cloned Enzyme Donor Immunoassay)Microgenics Corporation1.8, 1.82
KIMS® (Kinetic Interaction of Microparticles in Solution)Roche Diagnostics11

Note: The data presented is based on available literature and may vary depending on the specific assay generation and manufacturer's formulation.

Experimental Protocols

The determination of cross-reactivity is a fundamental aspect of immunoassay validation. The general methodology involves challenging the assay with a high concentration of the potentially cross-reacting substance in a drug-free matrix and measuring the assay's response relative to the target analyte.

General Protocol for Determining Cross-Reactivity:
  • Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or a buffered solution). Serial dilutions are then made to achieve a range of concentrations to be tested.

  • Spiking into Matrix: The prepared dilutions of this compound are spiked into a certified drug-free urine matrix. A blank urine sample (with no added compound) is used as a negative control.

  • Immunoassay Analysis: The spiked urine samples are then analyzed using the specific LSD immunoassay according to the manufacturer's instructions.

  • Data Interpretation: The response of the immunoassay to the spiked samples is compared to the response generated by the LSD calibrators. The apparent LSD concentration is determined from the calibration curve.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Apparent LSD Concentration / Concentration of this compound) x 100

Visualizing the Pathways

To better understand the context of this analysis, the following diagrams illustrate the metabolic pathway of LSD to this compound and the general workflow of a competitive immunoassay used for its detection.

LSD_Metabolism LSD LSD CYP450 Cytochrome P450 Enzymes LSD->CYP450 Metabolism in Liver Metabolite This compound CYP450->Metabolite

Metabolic pathway of LSD to this compound.

Immunoassay_Workflow cluster_sample Sample cluster_reagents Assay Reagents cluster_reaction Competitive Binding cluster_detection Detection Urine Urine Sample (contains LSD or Metabolites) Well Reaction Well Urine->Well Antibody Anti-LSD Antibody Antibody->Well Labeled_LSD Labeled LSD (Enzyme or Microparticle) Labeled_LSD->Well Signal Signal Generation (Colorimetric/Turbidimetric) Well->Signal Incubation Result Result Interpretation Signal->Result Measurement

General workflow of a competitive immunoassay.

Conclusion

The significant variability in the cross-reactivity of this compound among different immunoassay platforms underscores the importance of selecting an appropriate screening tool for LSD detection. Assays with higher cross-reactivity towards this major metabolite, such as the KIMS assay, may offer a longer window of detection and improved sensitivity. For forensic and clinical settings, it is imperative to consider the cross-reactivity profile of the chosen immunoassay and to confirm presumptive positive results with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of novel immunoassays with enhanced and equivalent recognition of both LSD and this compound is a promising avenue for improving the accuracy and reliability of LSD screening.

References

Inter-laboratory Proficiency in the Quantification of 2-Oxo-3-hydroxy-LSD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Oxo-3-hydroxy-LSD (O-H-LSD), the primary metabolite of lysergic acid diethylamide (LSD), is critical in forensic toxicology and clinical research. Its higher concentration and longer detection window in biological matrices compared to the parent drug make it a more reliable biomarker for LSD exposure.[1][2][3] This guide provides a comparative overview of the analytical methods employed for O-H-LSD quantification, supported by experimental data from various studies.

Comparative Analysis of Quantification Methods

The primary analytical techniques for the quantification of O-H-LSD are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The following tables summarize the performance characteristics of these methods as reported in the literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted method for O-H-LSD quantification due to its high sensitivity and specificity.[1]

Study / MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Notes
Dimitrova et al. (2023) - Method #1 [4][5]Blood0.01875Not Specified>83%Upgrade of a procedure for 163 compounds.
Dimitrova et al. (2023) - Method #2 [6][4][5]Blood0.0125Not Specified>83%Specific for LSD and O-H-LSD.
Poch et al. (2000) [7]Urine0.40 - 8Not SpecifiedCompared LC-selected ion monitoring MS and LC-ion trap MS.
Klette et al. (2003) Urine0.250.25 - 3092% (average)Utilized a positive-pressure manifold for solid-phase extraction.
Park et al. (2015) [8]Urine0.025Not SpecifiedNot SpecifiedSimultaneous determination of LSD and O-H-LSD.
Favretto et al. (as cited in Dimitrova et al., 2023) [1]Blood0.4Not SpecifiedNot SpecifiedLiquid-liquid extraction method.
Canezin et al. (as cited in Dimitrova et al., 2023) [1]Blood0.02Not SpecifiedNot SpecifiedLiquid-liquid extraction method.

LLOQ: Lower Limit of Quantitation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another robust technique for O-H-LSD analysis, often requiring derivatization of the analyte prior to analysis.

Study / MethodMatrixLLOQ (pg/mL)Linearity (pg/mL)Recovery (%)Notes
Stout et al. (2002) [9][10]Urine1010 - 5000Not SpecifiedRequires trimethylsilylation derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and inter-laboratory comparison. Below are summarized protocols from key studies.

LC-MS/MS Method for O-H-LSD in Blood (Adapted from Dimitrova et al., 2023)[1][4][5]

This method provides a sensitive and specific approach for the determination of LSD and O-H-LSD in blood samples.

  • Sample Preparation:

    • A specific volume of blood (e.g., 200 µL) is aliquoted.

    • Internal standard (e.g., LSD-D3) is added.

    • Protein precipitation is performed by adding a solvent like acetonitrile (B52724).

    • The sample is vortexed and centrifuged.

    • The supernatant is transferred and evaporated to dryness.

    • The residue is reconstituted in a mobile phase for injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled with a tandem mass spectrometer.

    • Column: A suitable C18 column is typically used.

    • Mobile Phase: A gradient elution with solvents such as acetonitrile and water with additives like formic acid.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For O-H-LSD, transitions such as 356 → 237 and 356 → 222 m/z are monitored.[1][4]

GC-MS/MS Method for O-H-LSD in Urine (Adapted from Stout et al., 2002)[11][12]

This method allows for the quantitative determination of O-H-LSD at very low concentrations in urine.

  • Sample Preparation (Solid-Phase Extraction):

    • Urine samples are subjected to solid-phase extraction (SPE) using a suitable cartridge (e.g., Varian Bond Elut Certify).

    • The cartridge is conditioned, the sample is loaded, and interfering substances are washed away.

    • The analyte is eluted with an appropriate solvent mixture.

  • Derivatization:

    • The eluted sample is dried down.

    • A derivatizing agent (e.g., a trimethylsilylating agent) is added to the residue and heated to form the trimethylsilyl (B98337) derivative of O-H-LSD.

  • Gas Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled with a tandem mass spectrometer.

    • Column: A capillary column suitable for drug analysis (e.g., a 5% phenylmethylsiloxane column).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Ion Chemical Ionization (PICI).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • The specific precursor and product ions for the derivatized O-H-LSD are monitored for quantification.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Biological Sample (Urine/Blood) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution gc_ms GC-MS/MS Analysis derivatization->gc_ms lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification lc_ms->quantification gc_ms->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound quantification.

Signaling Pathway Context

While this guide focuses on analytical quantification, it is important to remember the biological context. LSD is a potent psychedelic that primarily exerts its effects through the serotonergic system, with a high affinity for the 5-HT2A receptor. Its metabolism to the less active this compound is a key step in its pharmacokinetics.

signaling_pathway lsd LSD receptor 5-HT2A Receptor lsd->receptor metabolism Metabolism (Liver) lsd->metabolism downstream Downstream Signaling (e.g., PLC, DAG, IP3) receptor->downstream oh_lsd This compound metabolism->oh_lsd excretion Excretion oh_lsd->excretion

Caption: Simplified overview of LSD interaction and metabolism.

References

Comparative analysis of 2-Oxo-3-hydroxy-LSD concentrations in urine, blood, and hair

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the detection and quantification of the primary metabolite of lysergic acid diethylamide (LSD) in urine, blood, and hair samples.

This guide provides a comparative analysis of 2-Oxo-3-hydroxy-LSD concentrations across different biological matrices. This compound is the primary metabolite of LSD and its detection is a key indicator of LSD consumption, often found at higher concentrations and for a longer duration than the parent drug.[1][2][3] This document summarizes quantitative data from various studies, details the experimental protocols for analysis, and presents a visual workflow of the analytical process.

Quantitative Data Summary

The concentration of this compound varies significantly across different biological specimens. Urine generally presents the highest concentrations, making it a common matrix for detection.[1][4][5][6][7] Hair analysis provides a longer detection window, reflecting chronic exposure, while blood levels are typically lower and reflect more recent use.

Biological MatrixAnalyteConcentration RangeMethod of AnalysisReference
Urine This compound4.19 - 25.2 ng/mLLC-MS/MS[8]
This compoundMean: 3470 pg/mL (in LSD-positive samples)GC-MS/MS[1][6]
This compoundCalibration Curve: 0 - 8000 pg/mLLC-MS, LC-Ion Trap MS[4][5]
Blood This compoundLOQ: 0.0125 - 0.4 ng/mLLC-MS/MS[2][9]
Hair This compoundBelow LOQ in one caseLC-MS/MS[8]
This compoundLOD: 0.5 pg/mgLC-MS/MS[8]

LOQ: Limit of Quantitation, LOD: Limit of Detection, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry, LC-MS: Liquid Chromatography-Mass Spectrometry, LC-Ion Trap MS: Liquid Chromatography-Ion Trap Mass Spectrometry.

Experimental Protocols

The accurate quantification of this compound requires sensitive and specific analytical methods. The following protocols are summaries of methodologies described in the cited literature.

Analysis in Urine

A common method for the determination of this compound in urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Urine samples are often prepared using liquid-liquid extraction.[8] An alternative method utilizes solid-phase extraction (SPE) with Varian Bond Elut Certify cartridges.[1][6]

  • Instrumentation: Analysis is performed using an LC-MS/MS system. For example, one method used a chromatographic system consisting of a Shimadzu 10ADvp micro-flow rate, high-pressure gradient pumping system.[10]

  • Detection: The mass spectrometer is operated in a specific mode, such as selected reaction monitoring (SRM), to ensure the selective and sensitive detection of the target analyte.[1]

Analysis in Blood

The analysis of this compound in blood also typically employs LC-MS/MS.

  • Sample Preparation: A protein precipitation (PP) procedure can be used, where acetonitrile (B52724) is added to a small volume (e.g., 100 µL) of plasma.[2] Another approach is liquid-liquid extraction from a larger volume (e.g., 2 mL) of whole blood.[10]

  • Instrumentation: LC-MS/MS is the method of choice for the determination of this compound in blood samples.[2][9]

  • Quantification: The method is validated to establish linearity, limit of quantification (LOQ), precision, and accuracy.[8]

Analysis in Hair

Hair analysis for this compound provides a long-term window of detection and is also performed using LC-MS/MS.

  • Sample Preparation: Hair samples are first washed to remove external contamination. The analytes are then extracted from the hair matrix, for instance, by incubation in methanol (B129727) at 38°C for 15 hours.[8] Another method involves pulverizing the hair sample by cryogenic grinding in methanol.[11]

  • Instrumentation: A sensitive LC-MS/MS method is required to detect the very low concentrations of the analyte present in hair.[8][11]

  • Detection: The limits of detection (LODs) in hair for this compound have been reported to be around 0.5 pg/mg.[8]

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound in biological samples.

experimental_workflow cluster_urine Urine Sample cluster_blood Blood Sample cluster_hair Hair Sample Urine_Sample Urine Collection Urine_Extraction Liquid-Liquid or Solid-Phase Extraction Urine_Sample->Urine_Extraction Analysis LC-MS/MS Analysis Urine_Extraction->Analysis Blood_Sample Blood Collection Blood_Extraction Protein Precipitation or Liquid-Liquid Extraction Blood_Sample->Blood_Extraction Blood_Extraction->Analysis Hair_Sample Hair Collection Hair_Wash Washing Hair_Sample->Hair_Wash Hair_Extraction Methanol Extraction Hair_Wash->Hair_Extraction Hair_Extraction->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: Generalized workflow for this compound analysis.

References

Confirmation of 2-Oxo-3-hydroxy-LSD Identity Using High-Resolution Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution tandem mass spectrometry (HR-MS/MS) for the definitive identification of 2-Oxo-3-hydroxy-lysergic acid diethylamide (2-Oxo-3-hydroxy-LSD), a major metabolite of lysergic acid diethylamide (LSD). The detection of this metabolite is often crucial for confirming LSD exposure, as it is typically present in higher concentrations and for a longer duration in urine than the parent compound.[1][2][3][4] This document outlines the experimental protocols and presents supporting data to compare the performance of HR-MS/MS with alternative analytical techniques.

Executive Summary

The unequivocal identification of this compound is paramount in forensic toxicology and clinical research. High-resolution tandem mass spectrometry offers significant advantages in selectivity and confidence in identification over traditional methods like gas chromatography-mass spectrometry (GC-MS) and triple quadrupole (QqQ) tandem mass spectrometry. This guide will delve into the methodologies, present comparative data, and illustrate the analytical workflows.

Comparison of Analytical Methodologies

The confirmation of this compound can be achieved through various analytical techniques. Below is a comparison of the most commonly employed methods.

FeatureHigh-Resolution Tandem Mass Spectrometry (e.g., Q-TOF, Orbitrap)Triple Quadrupole Tandem Mass Spectrometry (QqQ-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination.Selects a precursor ion, fragments it, and selects a specific product ion for detection.Separates compounds based on volatility and polarity, followed by mass analysis.
Specificity Very HighHighModerate to High
Sample Preparation Typically requires liquid-liquid or solid-phase extraction.Requires liquid-liquid or solid-phase extraction.Requires derivatization (e.g., trimethylsilylation) to increase volatility.[1]
Confidence in Identification High (based on accurate mass of precursor and fragment ions).Moderate to High (based on retention time and specific ion transitions).Moderate (relies on retention time and mass spectrum).
Throughput Moderate to HighHighModerate
Instrumentation Cost HighModerate to HighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting this compound from urine involves solid-phase extraction.

  • Conditioning: An SPE cartridge (e.g., Varian Bond Elut Certify) is conditioned with methanol (B129727) and water.[1]

  • Loading: A urine sample, typically 1-5 mL, is loaded onto the cartridge.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution: this compound and other analytes are eluted with a suitable solvent mixture.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS)

Following sample preparation, the extract is analyzed by LC-HR-MS/MS.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.[5]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.[6]

    • Analysis Mode: The mass spectrometer is operated in tandem MS mode (MS/MS) to acquire high-resolution product ion spectra.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound at m/z 356 is selected.[7][8]

    • Collision Energy: An appropriate collision energy is applied to induce fragmentation.

    • Product Ion Analysis: High-resolution mass spectra of the resulting product ions are acquired.

Quantitative Data and Performance Comparison

The following table summarizes key quantitative data for the identification of this compound using different mass spectrometric techniques.

ParameterHigh-Resolution MS/MSTriple Quadrupole MS/MSGC-MS (after derivatization)
Precursor Ion (m/z) 356.1918 (calculated for C₂₀H₂₆N₃O₃⁺)356500 (bis-trimethylsilyl derivative)[1]
Primary Product Ions (m/z) 338, 237, 222[7][8][9]338, 237, 222[7][8][9]309[1]
Limit of Quantification (LOQ) Typically in the low pg/mL range0.0125 - 0.01875 ng/mL in blood[8]10 pg/mL in urine[1]
Linear Range Method dependentUp to 5000 pg/mL[1]Up to 5000 pg/mL[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Urine Urine Sample SPE Solid-Phase Extraction Urine->SPE Eluate Eluate SPE->Eluate Drydown Evaporation Eluate->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS High-Resolution Mass Spectrometer (Precursor Ion Selection m/z 356) LC->MS MSMS Tandem Mass Spectrometry (Fragmentation) MS->MSMS Detector High-Resolution Product Ion Scan MSMS->Detector Data Data Analysis (Accurate Mass Confirmation) Detector->Data

Figure 1. Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Major Product Ions Precursor [M+H]⁺ m/z 356 Frag1 [M+H - H₂O]⁺ m/z 338 Precursor->Frag1 - H₂O Frag2 m/z 237 Precursor->Frag2 Fragmentation Frag3 m/z 222 Precursor->Frag3 Fragmentation

Figure 2. Proposed fragmentation of this compound.

References

A Comparative Guide to the Detection of 2-Oxo-3-hydroxy-LSD: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 2-Oxo-3-hydroxy-LSD (O-H-LSD), the primary metabolite of lysergic acid diethylamide (LSD), is crucial for forensic toxicology, clinical research, and understanding the pharmacokinetics of LSD. The concentration of O-H-LSD in biological samples, particularly urine, can be significantly higher—up to 43 times greater—than the parent drug, offering a wider window for detection. This guide provides a comprehensive comparison of the most common analytical methods used for the detection of O-H-LSD, focusing on their specificity and selectivity, supported by experimental data and detailed methodologies.

Comparative Analysis of Detection Methods

The primary methods for the detection of this compound fall into two main categories: immunoassays and chromatographic techniques, with the latter including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Each method offers a unique balance of speed, sensitivity, and specificity.

Quantitative Performance Data

The following table summarizes the key performance metrics for the detection of this compound by various analytical methods as reported in peer-reviewed studies.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
LC-MS/MS Urine0.025 ng/mL--[1]
Hair0.5 pg/mg--[1]
Blood0.0125 ng/mL0.0125 ng/mL-[2]
Urine400 pg/mL400 pg/mL0 - 8,000 pg/mL[3]
GC-MS/MS Urine10 pg/mL-10 - 5,000 pg/mL[4][5]
Immunoassay Urine---[6]

In-Depth Look at Detection Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the confirmation and quantification of O-H-LSD due to its high sensitivity and specificity.[1][7] This technique separates the analyte from a complex mixture using liquid chromatography, followed by mass analysis for unambiguous identification and quantification.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of urine, add an internal standard (e.g., 2-oxo-3-hydroxy-LAMPA).

  • Condition a solid-phase extraction cartridge (e.g., Varian Bond Elut Certify) with methanol (B129727), deionized water, and a phosphate (B84403) buffer.

  • Apply the urine sample to the cartridge.

  • Wash the cartridge with deionized water, dilute HCl, and a methanol/water mixture.

  • Elute the analyte and internal standard with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[4]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high specificity and sensitivity. Two or more precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For O-H-LSD, transitions such as 356→237 and 356→222 m/z have been reported.[2]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis UrineSample Urine Sample + Internal Standard SPE Solid-Phase Extraction UrineSample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis Data Acquisition

A streamlined workflow for the detection of this compound using LC-MS/MS.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful confirmatory technique for O-H-LSD detection. It often requires a derivatization step to increase the volatility and thermal stability of the analyte.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • The initial SPE procedure is similar to that described for LC-MS/MS.

2. Derivatization:

  • The dried extract is derivatized to create a more volatile compound. A common method is trimethylsilylation.[4][5] This involves reacting the extract with a silylating agent (e.g., BSTFA with 1% TMCS) at an elevated temperature.

3. Chromatographic Separation:

  • Column: A capillary column with a non-polar stationary phase is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A programmed temperature ramp is used to separate the analytes.

4. Mass Spectrometric Detection:

  • Ionization: Positive ion chemical ionization (PICI) is often employed to minimize fragmentation and produce a prominent molecular ion.

  • Analysis Mode: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for the derivatized analyte and internal standard.

Immunoassays

Immunoassays are commonly used as initial screening tools due to their speed and high-throughput capabilities.[8] These assays utilize antibodies that can recognize and bind to LSD and its metabolites, including O-H-LSD. However, they are generally less specific than chromatographic methods and positive results should be confirmed by a more specific technique like LC-MS/MS or GC-MS/MS.

1. Principle:

  • The assay is based on the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

  • A higher concentration of the drug in the sample results in less binding of the labeled drug, leading to a lower signal.

2. General Procedure:

  • A urine sample is mixed with antibodies specific to LSD and its metabolites.

  • A known amount of enzyme-labeled LSD or O-H-LSD conjugate is added.

  • After an incubation period, the free and antibody-bound labeled drug are separated.

  • The activity of the enzyme in either the bound or free fraction is measured, which is inversely proportional to the concentration of the drug in the sample.

Specificity and Cross-Reactivity: The specificity of an immunoassay is determined by the cross-reactivity of the antibodies with other structurally related and unrelated compounds. Some immunoassays are designed to have high cross-reactivity with O-H-LSD to increase the detection window for LSD use.[6] However, cross-reactivity with other substances can lead to false-positive results.[9]

LSD Signaling Pathway

LSD's primary mechanism of action involves its interaction with the serotonin (B10506) system in the brain. It acts as a potent partial agonist at serotonin 5-HT2A receptors.[3][8] This interaction is believed to be the primary driver of its hallucinogenic effects. LSD also interacts with other serotonin receptor subtypes, as well as dopamine (B1211576) and adrenergic receptors, which may contribute to its complex pharmacological profile.[3][8]

LSD_Signaling cluster_receptors Receptor Interactions cluster_effects Downstream Effects LSD LSD HT2A 5-HT2A Receptor (Partial Agonist) LSD->HT2A Other_HT Other 5-HT Receptors LSD->Other_HT Dopamine Dopamine Receptors LSD->Dopamine Hallucinogenic Hallucinogenic Effects HT2A->Hallucinogenic Psychological Complex Psychological Effects Other_HT->Psychological Dopamine->Psychological

Simplified diagram of LSD's primary signaling interactions.

Conclusion

The choice of detection method for this compound depends on the specific requirements of the analysis. Immunoassays are suitable for rapid screening of a large number of samples, but their results must be confirmed by a more specific method. Both LC-MS/MS and GC-MS/MS provide high levels of specificity and sensitivity for the confirmation and quantification of O-H-LSD. LC-MS/MS is often preferred due to its ability to analyze the compound without derivatization, simplifying sample preparation. The detection of O-H-LSD significantly extends the window of detection for LSD use, making it an invaluable target analyte in toxicological and clinical settings.

References

A comparative analysis of 2-Oxo-3-hydroxy-LSD concentrations in urine versus blood samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Oxo-3-hydroxy-LSD (O-H-LSD) concentrations in urine and blood samples. The information presented is collated from peer-reviewed scientific literature and is intended to support researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and analytical chemistry.

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic substance that undergoes extensive metabolism in the human body. Its major metabolite, this compound, is a critical analyte for detecting LSD use, particularly due to its varying concentrations in different biological matrices. Understanding the distribution and concentration of O-H-LSD in urine versus blood is crucial for developing sensitive and reliable analytical methods for clinical and forensic applications. This guide offers a side-by-side comparison of O-H-LSD levels in these two key biological samples, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The concentration of this compound is markedly different in urine and blood samples following LSD administration. Urine is the preferred matrix for detecting O-H-LSD due to its significantly higher concentrations and longer detection window compared to blood.[1][2][3]

Biological MatrixAnalyteConcentration Range / Mean ConcentrationKey Findings
Urine This compound 4 to 41 times higher than LSD concentrations.[4] In one study, mean molar concentrations were 23.2, 49.9, and 40.6 pM/mL at 0-8, 8-16, and 16-24 hour intervals, respectively, after a 200 µg oral LSD dose.[5]O-H-LSD is the major metabolite found in urine and its concentration is substantially higher than that of the parent drug, LSD.[6][7] This makes it a more reliable marker for confirming LSD intake.[4] Approximately 13% of an oral LSD dose is eliminated in the urine as O-H-LSD within 24 hours.[5][8]
Blood (Plasma/Serum) This compound Detected at very low concentrations, and in some studies, only in a subset of subjects.[5] In one study, the lower limit of quantification was 0.1 ng/mL in plasma.[5]O-H-LSD concentrations in blood are significantly lower than in urine, making detection more challenging.[5] The parent drug, LSD, is typically found at higher concentrations in blood shortly after administration, with a mean peak concentration of 4.5 ± 1.4 ng/mL reached at 1.5 hours after a 200 µg oral dose.[5]
Urine vs. Blood Comparison This compound Urine concentrations of O-H-LSD can be 16 to 43 times greater than LSD concentrations in urine.[6] In a direct comparison, urine concentrations of O-H-LSD were approximately 10, 15, and 20 times higher than those of LSD at 0-8, 8-16, and 16-24 hours post-administration, respectively.[5]The substantial difference in concentration highlights the suitability of urine as the primary sample for O-H-LSD analysis.

Experimental Protocols

The standard method for the sensitive and specific quantification of this compound in both urine and blood samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

1. Sample Preparation

  • Blood (Serum/Whole Blood):

    • A common method is liquid-liquid extraction (LLE).[10][11]

    • To 2 mL of the sample, an internal standard (e.g., d3-LSD) is added.[11]

    • A buffer solution (e.g., pH 9.5 carbonate buffer) is added, followed by an organic solvent mixture (e.g., dichloromethane-isopropanol).[11]

    • The sample is mixed and centrifuged to separate the organic and aqueous layers.[11]

    • The organic layer containing the analyte is transferred and evaporated to dryness.[11]

    • The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[11]

  • Urine:

    • Urine samples can also be prepared using liquid-liquid extraction.[9]

    • Alternatively, solid-phase extraction (SPE) can be employed.[4]

    • For LLE, the procedure is similar to that for blood samples.[11]

    • The final extract is then ready for instrumental analysis.

2. Instrumental Analysis

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: A C18 column is typically used for the separation of the analytes.[2]

  • Detection: Mass spectrometry is used for the detection and quantification of O-H-LSD and LSD. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10][12]

  • Quantification: Calibration curves are generated using standards of known concentrations to quantify the amount of O-H-LSD in the samples.[13] The lower limit of quantification (LLOQ) for O-H-LSD in urine and plasma has been reported to be as low as 0.1 ng/mL.[5]

Mandatory Visualizations

LSD_Metabolism LSD LSD Liver Liver (Cytochrome P450 Enzymes) LSD->Liver Metabolism OH_LSD This compound Liver->OH_LSD

Caption: Metabolic pathway of LSD to this compound in the liver.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Urine->Extraction Blood Blood Sample Blood->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: General experimental workflow for the analysis of this compound.

References

Safety Operating Guide

Navigating the Disposal of 2-Oxo-3-hydroxy-LSD: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and analysis, the proper disposal of controlled substances and their metabolites is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe and legal disposal of 2-Oxo-3-hydroxy-LSD, a major metabolite of lysergic acid diethylamide (LSD).

As a metabolite of LSD, a Schedule I controlled substance in the United States, this compound is subject to stringent regulations governing its handling and disposal. Improper disposal can lead to legal consequences and environmental contamination. Therefore, adherence to established protocols is paramount.

Core Principles of Controlled Substance Disposal

The fundamental principle governing the disposal of controlled substances like this compound is the prevention of diversion and environmental release. Standard laboratory disposal methods, such as sink disposal or commingling with general chemical waste, are strictly prohibited.[1][2] Instead, a certified and documented process is required.

Expired, unwanted, or damaged controlled substances must be transferred to a DEA-registered reverse distributor for destruction.[1][3] Research institutions typically have an Environmental Health & Safety (EHS) department that coordinates with a licensed reverse distributor for the collection and disposal of these materials.[1][2]

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C20H25N3O3[4]
Molar Mass 355.438 g·mol−1[4]
CAS Number 111295-09-1[4]
Form Typically supplied as a solution in acetonitrile (B52724) (e.g., 100 μg/mL)[5]
Storage Temperature −20°C
Solubility in Acetonitrile Slightly Soluble: 0.1-1 mg/ml[6]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound in a research laboratory setting. This procedure is based on general guidelines for controlled substances and should be adapted to comply with specific institutional and local regulations.

Materials Required:

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Securely labeled, leak-proof waste container

  • Controlled substance disposal request form (provided by your institution's EHS department)

  • Controlled substance usage and disposal log

Procedure:

  • Segregation and Secure Storage:

    • Clearly label the container of this compound designated for disposal with "EXPIRED - DO NOT USE" or "FOR DISPOSAL."[3]

    • Segregate the material from active inventory to prevent accidental use.[1]

    • Store the designated waste in a securely locked, substantially constructed cabinet or safe, as required for Schedule I substances.[3]

  • Record Keeping:

    • Meticulously document the quantity of this compound being disposed of in your controlled substance logbook.

    • Ensure all records are accurate and up-to-date, reflecting the removal of the substance from your inventory for disposal.

  • Contacting Environmental Health & Safety (EHS):

    • Initiate the disposal process by contacting your institution's EHS department.[2]

    • Complete the necessary controlled substance disposal forms as required by your EHS office. This may be an online request or a paper form.[1]

  • Packaging for Pickup:

    • Package the this compound waste as directed by your EHS department. This typically involves placing the original, sealed container into a secondary, leak-proof container.

    • Do not mix with other chemical waste unless explicitly instructed to do so by EHS.

  • Scheduled Pickup and Transfer:

    • EHS will schedule a pickup of the controlled substance waste.[7]

    • During the pickup, you will likely be required to sign a chain of custody form, officially transferring responsibility for the material to the disposal vendor.[1]

    • Retain a copy of all disposal records for a minimum of three years, or as required by your institution and the DEA.[7]

  • Disposal of "Non-recoverable" Waste:

    • For residual amounts of non-recoverable waste, such as that remaining in an empty syringe or vial after use, the empty container may be disposed of in a biohazard sharps container.[1]

    • The usage log should reflect that the container balance is zero.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-3-hydroxy-LSD
Reactant of Route 2
2-Oxo-3-hydroxy-LSD

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。